Trimazosin
Description
This compound is a sympatholytic alpha blocker.
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
RN given refers to parent cpd; structure
See also: this compound Hydrochloride (active moiety of).
Propriétés
IUPAC Name |
(2-hydroxy-2-methylpropyl) 4-(4-amino-6,7,8-trimethoxyquinazolin-2-yl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N5O6/c1-20(2,27)11-31-19(26)25-8-6-24(7-9-25)18-22-14-12(17(21)23-18)10-13(28-3)15(29-4)16(14)30-5/h10,27H,6-9,11H2,1-5H3,(H2,21,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNZXWQJZEDLQEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COC(=O)N1CCN(CC1)C2=NC3=C(C(=C(C=C3C(=N2)N)OC)OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N5O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
35795-17-6 (hydrochloride), 53746-46-6 (hydrochloride monohydrate) | |
| Record name | Trimazosin [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035795165 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50189319 | |
| Record name | Trimazosin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50189319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
435.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35795-16-5 | |
| Record name | Trimazosin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35795-16-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimazosin [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035795165 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trimazosin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09206 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Trimazosin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50189319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimazosin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.924 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIMAZOSIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31L760807H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Chemical Properties of Trimazosin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Trimazosin is a quinazoline-based compound primarily classified as a selective alpha-1 adrenergic receptor antagonist.[1] Developed by Pfizer, it is recognized for its efficacy as an antihypertensive agent, functioning by inducing vasodilation to reduce peripheral vascular resistance.[2] Its mechanism of action also lends itself to the treatment of benign prostatic hyperplasia (BPH) by relaxing the smooth muscle in the prostate and bladder neck. Structurally, it is related to other well-known alpha-1 blockers like prazosin. This guide provides a detailed overview of its chemical properties, a representative synthetic pathway, and its primary mechanism of action.
Chemical and Physical Properties
This compound is a complex organic molecule with specific physicochemical properties that dictate its behavior and formulation. The key properties are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | (2-hydroxy-2-methylpropyl) 4-(4-amino-6,7,8-trimethoxyquinazolin-2-yl)piperazine-1-carboxylate | [1][3] |
| CAS Number | 35795-16-5 | [3] |
| Chemical Formula | C₂₀H₂₉N₅O₆ | |
| Molecular Weight | 435.47 g/mol | |
| Melting Point | 158-159 °C | |
| Appearance | White crystalline solid | |
| Water Solubility | 1.56 mg/mL (for base) | |
| pKa (Strongest Basic) | 5.99 | |
| LogP | 1.2 - 1.35 |
Synthesis of this compound
The synthesis of this compound, as detailed in U.S. Patent 3,669,968, involves a multi-step process starting from the construction of the substituted quinazoline core, followed by the introduction of the piperazine moiety and subsequent functionalization. While the original patent provides the definitive route, the following represents a chemically analogous and detailed experimental protocol.
Representative Synthetic Workflow
The overall synthesis can be visualized as a three-stage process:
-
Formation of the Chloroquinazoline Core: Building the key intermediate, 2,4-dichloro-6,7,8-trimethoxyquinazoline.
-
Piperazine Coupling: Nucleophilic substitution to attach the piperazine ring.
-
Side-Chain Acylation: Addition of the final ester group to the piperazine nitrogen.
Caption: A representative synthetic workflow for this compound.
Experimental Protocols
Protocol 3.2.1: Synthesis of 2-Chloro-4-amino-6,7,8-trimethoxyquinazoline (Intermediate E)
This protocol outlines the creation of the core heterocyclic structure.
-
Chlorination: A mixture of 6,7,8-trimethoxyquinazoline-2,4-dione (1 mole) and phosphorus oxychloride (POCl₃, 5 moles) is refluxed in the presence of a catalytic amount of N,N-dimethylaniline for 5-7 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and slowly poured into crushed ice with vigorous stirring. The resulting precipitate, 2,4-dichloro-6,7,8-trimethoxyquinazoline, is collected by filtration, washed with cold water until neutral, and dried under vacuum.
-
Selective Ammonolysis: The dried dichloro-intermediate (1 mole) is suspended in ethanol saturated with ammonia gas in a sealed pressure vessel. The mixture is heated to 120-140 °C for 8-12 hours. The regioselective substitution of the more reactive chlorine at the C4 position occurs.
-
Isolation: The vessel is cooled, and the resulting solid is filtered, washed with cold ethanol, and recrystallized from a suitable solvent (e.g., ethanol/water) to yield pure 2-chloro-4-amino-6,7,8-trimethoxyquinazoline.
Protocol 3.2.2: Synthesis of 1-(4-Amino-6,7,8-trimethoxyquinazolin-2-yl)piperazine (Intermediate F)
-
Coupling Reaction: 2-Chloro-4-amino-6,7,8-trimethoxyquinazoline (1 mole) and an excess of anhydrous piperazine (5-10 moles) are heated together, either neat or in a high-boiling inert solvent like 2-ethoxyethanol, at 130-150 °C for 10-15 hours.
-
Purification: After cooling, the reaction mixture is diluted with water, and the pH is adjusted to be basic. The product is extracted with an organic solvent such as chloroform or ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization.
Protocol 3.2.3: Synthesis of this compound (Final Product G)
-
Acylation: The intermediate from the previous step (1 mole) is dissolved in a suitable aprotic solvent (e.g., dichloromethane, THF) containing a non-nucleophilic base like triethylamine (1.2 moles). The solution is cooled in an ice bath.
-
Reagent Addition: A solution of 2-hydroxy-2-methylpropyl chloroformate (1.1 moles) in the same solvent is added dropwise to the cooled mixture. (Note: 2-hydroxy-2-methylpropyl chloroformate can be prepared by reacting 1,2-epoxy-2-methylpropane with phosgene).
-
Reaction Completion: The reaction is allowed to warm to room temperature and stirred for 4-6 hours until completion is confirmed by TLC.
-
Final Purification: The reaction mixture is washed sequentially with water, dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine. The organic layer is dried and evaporated. The resulting crude this compound is purified by recrystallization from a solvent system like chloroform/diisopropyl ether to yield the final product as a white solid.
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effects by acting as a selective antagonist at alpha-1 adrenergic receptors (α₁-AR). These receptors are integral to the sympathetic nervous system and are found predominantly in the smooth muscle of blood vessels and the prostate.
Alpha-1 Adrenergic Blockade
Under normal physiological conditions, catecholamines like norepinephrine bind to α₁-ARs, initiating a signaling cascade that leads to smooth muscle contraction. In blood vessels, this results in vasoconstriction and an increase in blood pressure. In the prostate, it causes muscle contraction that can obstruct urinary flow in patients with BPH.
This compound competitively binds to these α₁-ARs, preventing norepinephrine from binding and thereby inhibiting the downstream signaling pathway. This blockade leads to:
-
Vasodilation: Relaxation of the smooth muscle in arterioles and veins, which decreases total peripheral resistance and lowers blood pressure.
-
Prostatic and Bladder Neck Muscle Relaxation: Alleviation of urinary obstruction and improvement of symptoms associated with BPH.
Intracellular Signaling Pathway
The α₁-AR is a G protein-coupled receptor (GPCR) that is primarily linked to the Gq family of G proteins. The inhibition of this pathway by this compound prevents the following sequence of events:
-
Gq Protein Activation: Norepinephrine binding would normally activate the Gq protein.
-
Phospholipase C (PLC) Activation: The activated Gq protein stimulates the enzyme phospholipase C.
-
Second Messenger Production: PLC cleaves the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).
-
Calcium Release and PKC Activation:
-
IP₃ diffuses through the cytosol and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).
-
DAG remains in the cell membrane and, along with the increased Ca²⁺ levels, activates Protein Kinase C (PKC).
-
-
Cellular Response: The elevated intracellular Ca²⁺ and activated PKC lead to the phosphorylation of various proteins, ultimately causing smooth muscle contraction.
By blocking the initial receptor activation, this compound halts this entire cascade.
Caption: The alpha-1 adrenergic receptor signaling pathway and its inhibition by this compound.
References
The Pharmacokinetics and Pharmacodynamics of Trimazosin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimazosin is a selective alpha-1 adrenergic receptor antagonist that has been investigated primarily for its utility in the management of hypertension.[1] By blocking the action of norepinephrine on the alpha-1 adrenergic receptors in vascular smooth muscle, this compound leads to vasodilation, a reduction in peripheral vascular resistance, and consequently, a lowering of blood pressure.[2] This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound, presenting key data, experimental methodologies, and the underlying physiological mechanisms.
Pharmacodynamics: The Science of this compound's Action
This compound exerts its therapeutic effect by selectively blocking alpha-1 adrenergic receptors.[1] These receptors are integral to the sympathetic nervous system's control of vascular tone. When activated by catecholamines such as norepinephrine, alpha-1 receptors, which are coupled to Gq-proteins, initiate a signaling cascade that results in smooth muscle contraction and vasoconstriction. This compound competitively inhibits this interaction, leading to vasodilation and a decrease in blood pressure. Studies have also suggested that this compound's hypotensive effect may involve an additional mechanism beyond simple alpha-1-adrenoceptor blockade, potentially related to the elevation of cyclic GMP levels in vascular smooth muscle. The primary pharmacodynamic effect of this compound is a reduction in both systolic and diastolic blood pressure. This is achieved through a decrease in total peripheral resistance, with minimal significant effects on cardiac output or heart rate in the long term.
Signaling Pathway of Alpha-1 Adrenergic Receptor Blockade by this compound
The mechanism of action of this compound at the cellular level involves the inhibition of the Gq-protein coupled signaling pathway. The following diagram illustrates the canonical alpha-1 adrenergic signaling cascade and the point of intervention by this compound.
Pharmacokinetics: The Journey of this compound in the Body
The pharmacokinetic profile of this compound has been characterized in healthy volunteers and hypertensive patients. Following oral administration, this compound is well absorbed. It is metabolized in the liver, with its major metabolite identified as 1-hydroxythis compound (CP 23445), which also possesses pharmacological activity. The pharmacokinetic parameters can be influenced by the formulation, with sustained-release tablets showing a lower peak plasma concentration (Cmax) and a delayed time to reach Cmax (Tmax) compared to standard tablets.
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of this compound from various studies.
Table 1: Pharmacokinetic Parameters of this compound (Standard Formulation) in Healthy Volunteers
| Parameter | Value (Mean ± SD) | Study Population | Dosage | Reference |
| Terminal Elimination Half-life (t½) | 2.73 ± 0.90 hours | 6 healthy volunteers (24-39 years) | 200 mg (oral) | |
| Bioavailability (F) | 61 ± 28% | 6 healthy volunteers (24-39 years) | 200 mg (oral) vs. 100 mg (IV) | |
| Maximum Plasma Concentration (Cmax) | 13.5 ± 2.3 mg/L | 19 healthy volunteers | 100 mg (three times a day) | |
| Time to Half Cmax (t Cmax/2) | 2.3 ± 0.6 hours | 19 healthy volunteers | 100 mg (three times a day) |
Table 2: Pharmacokinetic Parameters of this compound (Sustained-Release Tablet - SRT) in Healthy Volunteers
| Parameter | Value (Mean ± SD) | Study Population | Dosage | Reference |
| Maximum Plasma Concentration (Cmax) | 8.1 ± 3.0 mg/L (single dose) 8.6 ± 3.2 mg/L (at steady state) | 19 healthy volunteers (single dose) 12 healthy volunteers (steady state) | 300 mg (SRT) | |
| Time to Peak (Tmax) | Delayed by a factor of 7 compared to standard tablet | 19 healthy volunteers | 300 mg (SRT) | |
| Time to Half Cmax (t Cmax/2) | 10.4 ± 3.2 hours | 19 healthy volunteers | 300 mg (SRT) | |
| Bioavailability (F) vs. Standard Tablet | ~65% | 19 healthy volunteers | 300 mg (SRT) |
Table 3: Pharmacokinetic Parameters of 1-Hydroxythis compound (CP 23445) in Healthy Volunteers
| Parameter | Value (Mean ± SD) | Study Population | Dosage of this compound | Reference |
| Elimination Half-life (t½) | 1.47 ± 0.65 hours | 6 healthy volunteers (24-39 years) | 200 mg (oral) or 100 mg (IV) | |
| Elimination Half-life (t½) | 93 ± 29 minutes | Not specified | Intravenous |
Experimental Protocols
Quantification of this compound in Biological Samples
A common method for the quantification of this compound and its metabolites in biological matrices like plasma and whole blood is High-Performance Liquid Chromatography (HPLC) with fluorescence detection.
Protocol: HPLC-Fluorescence Assay for this compound
-
Sample Preparation:
-
Blood samples are collected in heparinized tubes.
-
Plasma is separated by centrifugation.
-
A liquid-liquid extraction or solid-phase extraction is performed to isolate this compound and its metabolites from the plasma proteins and other interfering substances. An internal standard (e.g., a structurally similar compound not present in the sample) is added before extraction to correct for variations in extraction efficiency and instrument response.
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, and fluorescence detector.
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol), run in an isocratic or gradient mode. The pH of the aqueous phase is adjusted to ensure optimal separation and peak shape.
-
Flow Rate: A typical flow rate is around 1.0 mL/min.
-
Detection: Fluorescence detection is employed due to its high sensitivity and selectivity. The excitation and emission wavelengths are optimized for this compound and its metabolites.
-
-
Data Analysis:
-
A calibration curve is generated by analyzing standards of known concentrations of this compound and its metabolite.
-
The peak areas of the analytes and the internal standard in the unknown samples are measured.
-
The concentration of the analytes in the samples is calculated by interpolation from the calibration curve.
-
Assessment of Pharmacodynamic Effects
The primary pharmacodynamic effect of this compound, the reduction in blood pressure, is assessed through standardized clinical measurements.
Protocol: Clinical Assessment of Blood Pressure
-
Subject Preparation:
-
Subjects should be rested and in a quiet environment for at least 5 minutes before measurements.
-
Subjects should refrain from caffeine, smoking, and exercise for at least 30 minutes prior to measurement.
-
-
Measurement Procedure:
-
Blood pressure is measured in both the supine and standing positions to assess for orthostatic hypotension, a potential side effect of alpha-blockers.
-
A calibrated and validated automated oscillometric device or a mercury sphygmomanometer can be used.
-
For each position, multiple readings (e.g., three) are taken at specific time intervals (e.g., 1-2 minutes apart). The average of the last two readings is typically used.
-
-
Data Collection:
-
Blood pressure and heart rate are recorded at baseline (pre-dose) and at multiple time points after drug administration (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) to characterize the time course of the pharmacodynamic effect.
-
Experimental and Logical Workflows
Experimental Workflow for Preclinical to Clinical Evaluation of this compound
The development and evaluation of a drug like this compound follows a structured workflow from initial discovery to clinical application.
Logical Relationship between Pharmacokinetics and Pharmacodynamics of this compound
The therapeutic effect of this compound is a direct consequence of its pharmacokinetic properties, which determine the concentration of the drug at its site of action over time.
Conclusion
This compound is a selective alpha-1 adrenergic receptor antagonist with a well-characterized pharmacokinetic and pharmacodynamic profile. Its mechanism of action, involving the blockade of the Gq-protein signaling pathway, leads to vasodilation and a reduction in blood pressure. The pharmacokinetic properties of this compound, including its absorption, metabolism to an active metabolite, and elimination, have been quantified, with different formulations offering modified release profiles. The methodologies for its analysis and the assessment of its clinical effects are well-established. This in-depth technical guide provides a foundational understanding for researchers, scientists, and drug development professionals working with this compound and other compounds in its class.
References
An In-depth Technical Guide on Trimazosin's Interaction with Alpha-1 Adrenergic Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Trimazosin is a sympatholytic agent belonging to the class of alpha-1 adrenergic receptor antagonists.[1][2] These receptors, which include the subtypes α1A, α1B, and α1D, are G-protein coupled receptors that play a crucial role in the sympathetic nervous system by mediating vasoconstriction, smooth muscle contraction, and various other physiological processes. By selectively blocking these receptors, this compound induces vasodilation and relaxation of smooth muscle, particularly in blood vessels and the prostate, making it an effective therapeutic agent for hypertension and benign prostatic hyperplasia (BPH).[3]
This guide delves into the molecular interactions between this compound and alpha-1 adrenergic receptors, providing a detailed examination of its pharmacological profile.
Mechanism of Action
This compound exerts its therapeutic effects by competitively inhibiting the binding of endogenous catecholamines, such as norepinephrine and epinephrine, to post-synaptic alpha-1 adrenergic receptors. This antagonism prevents the activation of the Gq/11 protein-coupled signaling cascade.
Signaling Pathway
The binding of an agonist to an alpha-1 adrenergic receptor typically initiates a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increased cytosolic Ca2+ concentration, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to a cellular response such as smooth muscle contraction.
This compound, by blocking the initial receptor activation, effectively inhibits this entire signaling cascade.
Receptor Selectivity and Affinity
This compound is classified as a selective alpha-1 adrenergic receptor antagonist. However, detailed quantitative data on its binding affinities (Ki or pKi values) for the individual α1A, α1B, and α1D subtypes are not extensively reported in the literature. Qualitative comparisons indicate that this compound has a lower affinity for alpha-1 adrenoceptors than prazosin, another well-characterized alpha-1 blocker.[4]
Quantitative Data Summary
Due to the lack of specific binding affinity data for this compound across the alpha-1 receptor subtypes in the reviewed literature, a quantitative comparison table cannot be provided at this time. Research characterizing the binding profile of other alpha-1 antagonists is extensive, and similar studies would be necessary for a precise quantitative understanding of this compound's selectivity.
Experimental Protocols
The characterization of a compound's interaction with specific receptor subtypes typically involves a combination of radioligand binding assays and functional assays. The following are detailed, generalized methodologies for how the binding affinity and functional antagonism of this compound at alpha-1 adrenergic receptors would be determined.
Radioligand Binding Assays
Radioligand binding assays are used to determine the affinity of a drug for a receptor. This is typically achieved through competitive binding experiments where the unlabeled drug (this compound) competes with a radiolabeled ligand for binding to the receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for each alpha-1 adrenergic receptor subtype.
Materials:
-
Cell lines stably expressing human α1A, α1B, or α1D adrenergic receptors.
-
Membrane preparations from these cell lines.
-
Radioligand (e.g., [³H]-prazosin).
-
Unlabeled this compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Protocol:
-
Membrane Preparation: Cells expressing the receptor subtype of interest are harvested and homogenized in a cold lysis buffer. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in the binding buffer. Protein concentration is determined using a standard assay (e.g., Bradford or BCA).
-
Competitive Binding Assay: A constant concentration of the radioligand (typically at or near its Kd value) is incubated with the membrane preparation in the presence of varying concentrations of unlabeled this compound.
-
Incubation: The reaction mixtures are incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the this compound concentration. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation:
Ki = IC50 / (1 + ([L]/Kd))
where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor.
Functional Assays (Schild Analysis)
Functional assays measure the biological response to receptor activation and are used to determine the potency of an antagonist. Schild analysis is a classical pharmacological method used to determine the equilibrium dissociation constant (pA₂) of a competitive antagonist.
Objective: To determine the pA₂ value of this compound at each alpha-1 adrenergic receptor subtype.
Materials:
-
Isolated tissues or cell lines expressing the alpha-1 receptor subtype of interest (e.g., rat vas deferens for α1A, rabbit aorta for α1D).
-
A suitable agonist (e.g., phenylephrine or norepinephrine).
-
This compound.
-
Physiological salt solution (e.g., Krebs-Henseleit solution).
-
Organ bath setup with a force transducer.
Protocol:
-
Tissue Preparation: The isolated tissue is mounted in an organ bath containing physiological salt solution, maintained at 37°C, and aerated with 95% O₂ / 5% CO₂.
-
Cumulative Concentration-Response Curve: A cumulative concentration-response curve to the agonist is generated to establish a baseline response.
-
Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of this compound for a predetermined period to allow for equilibration.
-
Second Concentration-Response Curve: A second cumulative concentration-response curve to the agonist is generated in the presence of this compound.
-
Repeat with Different Antagonist Concentrations: Steps 3 and 4 are repeated with increasing concentrations of this compound.
-
Data Analysis (Schild Plot): The dose ratio (the ratio of the agonist concentration required to produce a given response in the presence and absence of the antagonist) is calculated for each concentration of this compound. A Schild plot is constructed by plotting the log (dose ratio - 1) against the log of the molar concentration of this compound. For a competitive antagonist, this plot should be a straight line with a slope of 1. The pA₂ value is the x-intercept of the regression line, which represents the negative logarithm of the molar concentration of the antagonist that produces a dose ratio of 2.
Additional Mechanistic Considerations
Some studies suggest that the hypotensive effect of this compound may not be solely attributable to alpha-1 adrenoceptor blockade.[4] It has been proposed that an additional mechanism, possibly involving the elevation of cyclic GMP (cGMP) levels in vascular smooth muscle, may contribute to its vasodilatory effects. This suggests that this compound might have a more complex pharmacological profile than a simple competitive antagonist at alpha-1 receptors.
References
- 1. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Racial differences in drug responses--a comparative study of this compound and alpha 1-adrenoceptor responses in normotensive Caucasians and West Africans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The hypotensive effect of this compound is not caused solely by alpha 1-adrenoceptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure and Formula of Trimazosin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trimazosin is a quinazoline-derived compound recognized for its activity as a selective alpha-1 adrenergic receptor antagonist.[1] This technical guide provides a comprehensive overview of the molecular structure, formula, and physicochemical properties of this compound. It details its mechanism of action by illustrating the alpha-1 adrenergic signaling pathway and outlines the standard experimental methodologies employed for its synthesis and structural elucidation. All quantitative data is presented in structured tables, and logical workflows are visualized using Graphviz diagrams to facilitate understanding for research and development professionals.
Molecular Structure and Physicochemical Properties
This compound is chemically identified as (2-hydroxy-2-methylpropyl) 4-(4-amino-6,7,8-trimethoxyquinazolin-2-yl)piperazine-1-carboxylate.[2] Its structure comprises a trimethoxyquinazoline moiety linked to a piperazine ring, which is further substituted with a 2-hydroxy-2-methylpropyl carboxylate group. This intricate structure is fundamental to its pharmacological activity.
The key identifiers and computed physicochemical properties of this compound are summarized in the table below.
| Identifier / Property | Value | Reference(s) |
| IUPAC Name | (2-hydroxy-2-methylpropyl) 4-(4-amino-6,7,8-trimethoxyquinazolin-2-yl)piperazine-1-carboxylate | [1][2] |
| Molecular Formula | C₂₀H₂₉N₅O₆ | [2] |
| CAS Number | 35795-16-5 | |
| Molecular Weight | 435.48 g/mol | |
| Monoisotopic Mass | 435.21178366 Da | |
| Topological Polar Surface Area (TPSA) | 132.50 Ų | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 11 | |
| Rotatable Bonds | 7 | |
| logP (Predicted) | 1.2 - 1.35 | |
| pKa (Strongest Basic) | 5.99 (Predicted) | |
| Form | White crystalline solid |
Mechanism of Action: Alpha-1 Adrenergic Receptor Antagonism
This compound exerts its therapeutic effects, primarily as an antihypertensive agent, by selectively blocking alpha-1 (α₁) adrenergic receptors. These receptors are G protein-coupled receptors (GPCRs) located on the smooth muscle of blood vessels. When activated by endogenous catecholamines like norepinephrine, α₁-receptors trigger a signaling cascade that leads to vasoconstriction and a subsequent increase in blood pressure.
By acting as a competitive antagonist, this compound binds to these α₁-receptors without activating them, thereby inhibiting the action of norepinephrine. This blockade prevents vasoconstriction, leading to vasodilation, a reduction in peripheral vascular resistance, and consequently, a lowering of blood pressure.
The Alpha-1 Adrenergic Signaling Pathway
The canonical signaling pathway initiated by the activation of α₁-adrenergic receptors involves the Gq alpha subunit of the heterotrimeric G protein. The binding of an agonist (e.g., norepinephrine) induces a conformational change in the receptor, activating the Gq protein. This activation leads to a cascade of intracellular events, as detailed in the diagram below. This compound interrupts this pathway at the initial step by preventing agonist binding to the receptor.
Experimental Protocols and Structural Elucidation
The definitive structure of a novel compound like this compound is established through a combination of chemical synthesis and rigorous spectroscopic analysis. While specific, detailed protocols for the original synthesis and characterization of this compound are proprietary and not extensively detailed in publicly accessible literature, this section outlines the standard, validated methodologies that would be employed for this purpose.
Chemical Synthesis
The synthesis of this compound, a quinazoline derivative, would logically follow a multi-step synthetic pathway common for this class of compounds. The preparation was first described in U.S. Patent 3,669,968 by H. J. Hess, assigned to Pfizer. A generalized, plausible workflow for its synthesis is depicted below. This process would involve the sequential construction of the substituted quinazoline core, followed by its coupling with the appropriately modified piperazine side-chain.
General Protocol Steps:
-
Reaction Setup : Reactions would be conducted in appropriate glassware under an inert atmosphere (e.g., Nitrogen or Argon) using dried, HPLC-grade solvents.
-
Monitoring : Reaction progress would be monitored by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the consumption of starting materials and the formation of the product.
-
Work-up and Isolation : Upon completion, the reaction mixture would undergo a standard aqueous work-up procedure, including extraction with an organic solvent, washing with brine, and drying over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
Purification : The crude product would be purified using techniques such as column chromatography on silica gel or recrystallization from a suitable solvent system to yield the final compound with high purity.
Spectroscopic Characterization
A combination of spectroscopic techniques is essential to unambiguously confirm the molecular structure of the synthesized compound.
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
-
Protocol : A sample of pure this compound (5-10 mg) would be dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) spectra would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Interpretation : The ¹H NMR spectrum would confirm the number of different types of protons and their neighboring environments through chemical shifts and splitting patterns. The ¹³C NMR would show all unique carbon atoms. 2D NMR experiments would be used to establish the connectivity between atoms, confirming the assembly of the quinazoline core, the piperazine ring, and the side chain.
3.2.2. Mass Spectrometry (MS)
MS is used to determine the molecular weight and elemental formula of a compound.
-
Protocol : A dilute solution of this compound would be analyzed using a high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source. The instrument would be calibrated to ensure high mass accuracy.
-
Data Interpretation : The primary goal is to observe the protonated molecular ion [M+H]⁺. HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula (C₂₀H₂₉N₅O₆). Tandem MS (MS/MS) experiments would be performed to fragment the molecular ion, providing data that helps confirm the structure of different parts of the molecule.
| MS Data Type | Expected Value for this compound [M+H]⁺ |
| Molecular Formula | C₂₀H₃₀N₅O₆⁺ |
| Calculated Exact Mass | 436.2191 |
| Observed m/z | Expected within 5 ppm of calculated mass |
3.2.3. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups.
-
Protocol : A small amount of the solid sample would be analyzed using an FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory. The spectrum would be recorded over the range of 4000-400 cm⁻¹.
-
Data Interpretation : The IR spectrum would be analyzed for characteristic absorption bands corresponding to the functional groups present in this compound.
| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |
| Amine (N-H) | N-H Stretch | 3400 - 3250 |
| Hydroxyl (O-H) | O-H Stretch | 3500 - 3200 (broad) |
| Alkane (C-H) | C-H Stretch | 3000 - 2850 |
| Aromatic (C=C) | C=C Stretch | 1600 - 1475 |
| Carbonyl (Ester, C=O) | C=O Stretch | 1750 - 1735 |
| Ether (Ar-O-C) | C-O Stretch | 1275 - 1200 (asymmetric) |
Conclusion
This compound possesses a well-defined molecular structure that is directly responsible for its function as a potent and selective alpha-1 adrenergic receptor antagonist. Its molecular formula is C₂₀H₂₉N₅O₆, and its structure has been established through standard, robust synthetic and spectroscopic methodologies. The detailed understanding of its structure and mechanism of action at the molecular level is critical for the rational design of new therapeutic agents and for optimizing its clinical application in the management of hypertension.
References
An In-Depth Technical Guide to the In Vitro Bioactivity of Trimazosin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimazosin is a quinazoline-based selective alpha-1 adrenergic receptor antagonist.[1] Structurally related to prazosin, it has been primarily investigated and utilized for its antihypertensive properties.[2][3] The primary mechanism of action of this compound involves the blockade of alpha-1 adrenergic receptors, leading to vasodilation and a subsequent reduction in blood pressure.[1] However, in vitro studies have revealed a more complex pharmacological profile, suggesting that its hypotensive effects may not be solely attributable to alpha-1 adrenoceptor blockade.[2] This guide provides a comprehensive overview of the in vitro bioactivity of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the implicated signaling pathways.
Core Bioactivity Data
The in vitro bioactivity of this compound has been characterized through various assays, primarily focusing on its interaction with alpha-1 adrenergic receptors and its effects on vascular smooth muscle. The following tables summarize the available quantitative data from these studies.
| Parameter | Value | Species/Tissue | Comments | Reference |
| Receptor Binding Affinity | ||||
| α1-Adrenoceptor Affinity | ~100-fold less than Prazosin | Rabbit Cerebral Membranes | Determined by radioligand binding. | |
| Functional Antagonism | ||||
| pA2 | Lower than Prazosin | Rabbit Isolated Thoracic Aorta | Determined from phenylephrine contractile responses. |
Signaling Pathways and Mechanism of Action
This compound's primary mechanism of action is the competitive antagonism of alpha-1 adrenergic receptors. However, evidence suggests a dual mechanism contributing to its vasodilatory effects.
Alpha-1 Adrenergic Receptor Blockade
Alpha-1 adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon activation by endogenous catecholamines like norepinephrine, initiate a signaling cascade leading to vasoconstriction. This compound competitively binds to these receptors, preventing their activation and thereby inhibiting this contractile pathway.
Caption: Alpha-1 Adrenergic Receptor Signaling Pathway and this compound Blockade.
Potential Secondary Mechanism via Cyclic GMP
Several studies suggest that this compound possesses a vasodilatory mechanism independent of its alpha-1 adrenoceptor blockade. It is speculated that this involves the elevation of cyclic guanosine monophosphate (cGMP) levels in vascular smooth muscle. An increase in cGMP leads to the activation of protein kinase G (PKG), which in turn phosphorylates several downstream targets, ultimately resulting in vasodilation through a decrease in intracellular calcium and/or desensitization of the contractile machinery to calcium. The potential interaction with phosphodiesterase (PDE) inhibitors, which also increase cGMP levels, warrants caution.
Caption: Postulated Secondary Vasodilatory Mechanism of this compound via the cGMP Pathway.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of in vitro findings. The following sections outline the methodologies for key experiments used to characterize the bioactivity of this compound.
Radioligand Binding Assay for Alpha-1 Adrenoceptor Affinity
This assay is employed to determine the binding affinity of a compound for a specific receptor.
Caption: Workflow for an Alpha-1 Adrenoceptor Radioligand Binding Assay.
Detailed Methodology:
-
Membrane Preparation:
-
Tissue (e.g., rabbit cerebral cortex) is homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at a low speed to remove debris, and the resulting supernatant is centrifuged at a high speed to pellet the membranes.
-
The membrane pellet is washed and resuspended in the assay buffer.
-
-
Binding Assay:
-
In assay tubes, the membrane preparation is incubated with a fixed concentration of a radiolabeled alpha-1 adrenoceptor antagonist (e.g., [³H]-prazosin).
-
A range of concentrations of the unlabeled competitor drug (this compound) is added to different tubes.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled antagonist (e.g., phentolamine).
-
The mixture is incubated to allow binding to reach equilibrium.
-
-
Separation and Quantification:
-
The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
The filters are washed with cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
-
Data Analysis:
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
-
Isolated Thoracic Aorta Contraction Assay
This functional assay assesses the ability of a compound to antagonize agonist-induced muscle contraction.
References
- 1. Racial differences in drug responses--a comparative study of this compound and alpha 1-adrenoceptor responses in normotensive Caucasians and West Africans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The hypotensive effect of this compound is not caused solely by alpha 1-adrenoceptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound and prazosin on blood pressure and on pressor responses to phenylephrine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Metabolic Fate of Trimazosin: An In-depth Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolism and excretion of trimazosin, a quinazoline-based alpha-1 adrenergic blocker, in various animal models. Drawing from available literature and analogous data from structurally related compounds, this document details metabolic pathways, excretion profiles, and the experimental methodologies crucial for preclinical assessment.
Executive Summary
This compound undergoes metabolic transformation, primarily through hydroxylation, leading to the formation of its major metabolite, 1-hydroxythis compound. While comprehensive quantitative excretion data in animal models is limited in publicly accessible literature, studies on structurally similar drugs suggest that elimination occurs via both renal and fecal routes, with the latter often being predominant. This guide synthesizes available information and provides inferred pathways and representative experimental protocols to aid researchers in designing and interpreting preclinical studies of this compound and related compounds.
This compound Metabolism
The primary metabolic pathway for this compound identified across species is hydroxylation.
Key Metabolite
-
1-Hydroxythis compound (CP-23,445): This is the principal and pharmacologically less active metabolite of this compound. It is formed by the hydroxylation of the alkyl side chain.[1][2] Studies in humans have well-characterized this metabolite, and its presence is also noted in rabbit models.[1]
Inferred Metabolic Pathway
Based on the metabolism of structurally related quinazoline derivatives like prazosin and doxazosin, the metabolic cascade of this compound in animal models can be inferred to involve several reactions.[3][4]
Excretion Profile of this compound
Quantitative Excretion Data (Inferred from Analogous Compounds)
The following table presents a summary of excretion data for doxazosin in various species, which may serve as an estimate for this compound's excretion profile.
| Species | Route of Administration | Primary Excretion Route | Unchanged Drug in Urine (%) | Reference |
| Rat | Oral & Intravenous | Feces | < 5% | |
| Dog | Oral & Intravenous | Feces | < 5% | |
| Mouse | Oral & Intravenous | Feces | < 5% |
Experimental Protocols
Detailed experimental protocols for this compound metabolism and excretion studies are not explicitly published. The following sections describe representative methodologies based on standard practices for ADME (Absorption, Distribution, Metabolism, and Excretion) studies with radiolabeled compounds in animal models.
Radiolabeling and Animal Dosing Workflow
A common approach for a definitive mass balance study involves the use of a radiolabeled version of the drug, typically with Carbon-14 (¹⁴C).
Mass Balance and Excretion Study in Rats
Objective: To determine the routes and extent of excretion of this compound and its metabolites.
Materials:
-
Male Sprague-Dawley rats (n=3-5 per group)
-
[¹⁴C]this compound
-
Metabolism cages designed for the separate collection of urine and feces
-
Scintillation vials and cocktail
-
Liquid Scintillation Counter (LSC)
Procedure:
-
Acclimatization: House rats individually in metabolism cages for at least 48 hours prior to dosing to allow for adaptation.
-
Dosing: Administer a single oral or intravenous dose of [¹⁴C]this compound (e.g., 5-10 mg/kg) to each rat.
-
Sample Collection: Collect urine and feces at predetermined intervals (e.g., 0-8, 8-24, 24-48, 48-72, 72-96, 96-120, 120-144, and 144-168 hours) post-dose.
-
Sample Processing:
-
Urine: Measure and homogenize the total volume for each collection interval. Aliquots are taken for LSC.
-
Feces: Homogenize the collected feces with water and combust aliquots in a sample oxidizer prior to LSC.
-
-
Radioactivity Measurement: Determine the total radioactivity in each sample using an LSC.
-
Data Analysis: Calculate the percentage of the administered radioactive dose recovered in urine and feces at each time point and cumulatively.
Biliary Excretion Study in Rats
Objective: To quantify the extent of biliary excretion of this compound.
Materials:
-
Male Sprague-Dawley rats with cannulated bile ducts (n=3-5)
-
[¹⁴C]this compound
-
Restraining cages
-
Fraction collector for bile
Procedure:
-
Surgical Preparation: Anesthetize rats and cannulate the common bile duct. Allow for a recovery period.
-
Dosing: Administer a single intravenous dose of [¹⁴C]this compound.
-
Bile Collection: Collect bile continuously using a fraction collector over a period of up to 48 hours.
-
Radioactivity Measurement: Determine the radioactivity in each bile fraction by LSC.
-
Data Analysis: Calculate the cumulative percentage of the administered dose excreted in the bile.
Metabolite Profiling and Identification
Objective: To identify and characterize the metabolites of this compound in biological matrices.
Materials:
-
Pooled urine, feces, and plasma samples from the mass balance study
-
High-Performance Liquid Chromatography (HPLC) system coupled with a radiodetector and a mass spectrometer (LC-MS/MS)
-
Reference standards for this compound and 1-hydroxythis compound
Procedure:
-
Sample Preparation: Extract metabolites from the biological samples using appropriate techniques (e.g., solid-phase extraction).
-
Chromatographic Separation: Separate the parent drug and metabolites using a suitable HPLC method.
-
Detection and Identification:
-
Use a radiodetector to identify peaks corresponding to drug-related material.
-
Use the mass spectrometer to obtain the mass-to-charge ratio (m/z) and fragmentation patterns of the parent drug and its metabolites.
-
Compare the retention times and mass spectra with those of the reference standards for confirmation.
-
-
Structural Elucidation: For novel metabolites, further structural analysis may be performed using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Discussion and Conclusion
The metabolism of this compound is primarily characterized by the formation of 1-hydroxythis compound. While direct and comprehensive quantitative data on its excretion in preclinical animal models is scarce in published literature, valuable insights can be drawn from studies on structurally analogous quinazoline derivatives like doxazosin. These analogous studies strongly suggest that fecal excretion is the predominant route of elimination, indicating a significant role for biliary clearance.
For researchers and drug development professionals, the provided inferred metabolic pathways and representative experimental protocols offer a robust framework for designing and executing pivotal ADME studies. The use of radiolabeled compounds in conjunction with modern analytical techniques like LC-MS/MS is indispensable for a thorough understanding of the absorption, distribution, metabolism, and excretion of this compound and its metabolites in relevant animal models. Such studies are critical for predicting human pharmacokinetics and ensuring the safety and efficacy of new chemical entities.
References
- 1. Pharmacokinetics and pharmacodynamics of this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparison of pharmacokinetics between humans and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The metabolism and kinetics of doxazosin in man, mouse, rat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The metabolism and kinetics of doxazosin in man, mouse, rat and dog - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
In Vivo Application of Trimazosin: A Detailed Pharmacological Overview for Researchers
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Trimazosin is a quinazoline-based selective alpha-1 adrenergic receptor antagonist.[1][2] It has been primarily investigated for its therapeutic potential in managing hypertension and benign prostatic hyperplasia (BPH).[3][4] Its mechanism of action involves the blockade of alpha-1 adrenergic receptors, leading to vasodilation of blood vessels and relaxation of smooth muscle in the prostate and bladder neck.[1] Notably, in vivo studies suggest that this compound may possess a greater antihypertensive efficacy compared to its structural analog, prazosin, hinting at an additional vasodilatory mechanism possibly involving the cyclic guanosine monophosphate (cGMP) signaling pathway.
This document provides a comprehensive overview of the in vivo applications of this compound, summarizing key quantitative data from preclinical studies and detailing experimental protocols to guide researchers in their study design.
Quantitative Data from In Vivo Studies
The following tables summarize the available quantitative data on the pharmacokinetics and pharmacodynamics of this compound from various preclinical animal models.
Table 1: Pharmacokinetic Parameters of this compound in Animal Models
| Species | Route of Administration | Dose | Tmax | Cmax | Half-life (t½) | Bioavailability | Clearance | Reference |
| Rabbit | Not Specified | Not Specified | Not Specified | Not Specified | Comparable to Prazosin | Not Specified | Lower than Prazosin |
No specific quantitative pharmacokinetic data for this compound in common preclinical models like rats and dogs was available in the reviewed literature. The data for rabbits was qualitative in comparison to prazosin.
Table 2: Pharmacodynamic Effects of this compound in Animal Models
| Species | Model | Parameter Measured | Dose | Observed Effect | Reference |
| Rat | Anesthetized Normotensive | Blood Pressure | Not Specified | Less potent but more efficacious hypotensive effect than prazosin. | |
| Rabbit | Not Specified | Blood Pressure | Not Specified | Greater peripheral vascular depressor effect than prazosin. | |
| Dog | Benign Prostatic Hyperplasia | Intra-urethral Pressure | Not Specified | Data not available for this compound. Other α1-antagonists show dose-dependent inhibition. |
Specific dose-response data for blood pressure reduction and effects on BPH models for this compound are not well-detailed in the available literature.
Signaling Pathways
This compound's primary mechanism of action is the blockade of the alpha-1 adrenergic receptor. This inhibition prevents norepinephrine from binding and initiating the downstream signaling cascade that leads to vasoconstriction and smooth muscle contraction. A hypothesized secondary mechanism involves the enhancement of the cyclic GMP (cGMP) pathway, leading to further vasodilation.
Experimental Protocols
Protocol 1: Evaluation of Antihypertensive Effects in Spontaneously Hypertensive Rats (SHR)
This protocol outlines a method to assess the dose-dependent effect of this compound on blood pressure in a conscious rat model of hypertension.
Methodology:
-
Animal Model: Male Spontaneously Hypertensive Rats (SHR), 16-20 weeks old.
-
Housing: House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Surgical Preparation:
-
Anesthetize the rat (e.g., isoflurane or ketamine/xylazine cocktail).
-
Surgically implant a catheter into the carotid or femoral artery for direct blood pressure measurement.
-
Exteriorize the catheter at the back of the neck.
-
Allow for a recovery period of at least 3 days.
-
-
Drug Preparation:
-
Dissolve this compound hydrochloride in a suitable vehicle (e.g., sterile saline or a solution of 5% dextrose).
-
Prepare a range of concentrations to administer the desired doses.
-
-
Experimental Procedure:
-
Place the conscious, freely moving rat in a metabolic cage.
-
Connect the arterial catheter to a pressure transducer linked to a data acquisition system.
-
Record baseline blood pressure and heart rate for at least 30 minutes.
-
Administer a single dose of this compound or vehicle via the appropriate route (intravenous or oral gavage).
-
Continuously record hemodynamic parameters for a predetermined duration (e.g., 2, 6, or 24 hours).
-
-
Data Analysis:
-
Calculate the change in mean arterial pressure (MAP) and heart rate from the baseline for each dose group.
-
Plot the dose-response relationship to determine the potency and efficacy of this compound.
-
Protocol 2: Evaluation of Urodynamic Effects in a Canine Model of Benign Prostatic Hyperplasia (BPH)
This protocol describes a method to evaluate the effect of this compound on lower urinary tract function in a dog model of BPH.
Methodology:
-
Animal Model: Adult male beagle dogs.
-
BPH Induction:
-
Surgically implant a device for the sustained release of testosterone and estradiol to induce prostate enlargement over several weeks.
-
Monitor prostate size via transrectal ultrasonography.
-
-
Surgical Preparation for Urodynamic Measurement:
-
Anesthetize the dog.
-
Surgically expose the hypogastric nerve for electrical stimulation.
-
Insert a catheter-tip pressure transducer into the prostatic urethra to measure intra-urethral pressure (IUP).
-
Insert a catheter into a peripheral vein for drug administration.
-
-
Drug Preparation:
-
Prepare a sterile solution of this compound hydrochloride for intravenous infusion.
-
-
Experimental Procedure:
-
Record baseline IUP.
-
Apply electrical stimulation to the hypogastric nerve to elicit a reproducible increase in IUP.
-
Administer this compound intravenously in a cumulative dose-dependent manner.
-
At each dose level, repeat the electrical stimulation and record the resulting IUP.
-
-
Data Analysis:
-
Calculate the percentage inhibition of the nerve-stimulation-induced increase in IUP for each dose of this compound.
-
Construct a dose-response curve to determine the potency of this compound in relaxing urethral smooth muscle.
-
Conclusion
This compound demonstrates significant potential as a pharmacological agent for the treatment of hypertension and BPH, primarily through its action as an alpha-1 adrenergic receptor antagonist. The suggestion of a secondary vasodilatory mechanism involving the cGMP pathway warrants further investigation to fully elucidate its pharmacological profile. The protocols provided herein offer a framework for researchers to conduct in vivo studies to further explore the efficacy, potency, and mechanisms of action of this compound. Further research is required to generate more comprehensive quantitative data on its pharmacokinetic and pharmacodynamic properties in various preclinical models.
References
- 1. Effects of this compound and prazosin on blood pressure and on pressor responses to phenylephrine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Profile of this compound: an effective and safe antihypertensive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Medical management of benign prostatic hyperplasia: a canine model comparing the in vivo efficacy of alpha-1 adrenergic antagonists in the prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Testosterone-induced benign prostatic hyperplasia rat and dog as facile models to assess drugs targeting lower urinary tract symptoms. | University of Kentucky College of Arts & Sciences [gws.as.uky.edu]
Application Notes and Protocols for Trimazosin in Smooth Muscle Relaxation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimazosin is a quinazoline derivative and a selective alpha-1 adrenergic receptor antagonist.[1][2] It is primarily recognized for its utility in the management of hypertension and benign prostatic hyperplasia (BPH).[3] The therapeutic effects of this compound are largely attributed to its ability to induce smooth muscle relaxation, leading to vasodilation and reduced resistance in the urinary outflow tract.[3][4] These application notes provide a comprehensive overview of the use of this compound in smooth muscle relaxation research, including its mechanism of action, experimental protocols, and relevant data.
Mechanism of Action
This compound's primary mechanism of action is the competitive blockade of alpha-1 adrenergic receptors located on smooth muscle cells. This antagonism prevents the binding of endogenous catecholamines, such as norepinephrine, which would otherwise lead to smooth muscle contraction.
Beyond its alpha-1 blocking activity, research suggests that this compound may possess a secondary mechanism of action that contributes to its vasodilatory effects. This alternative pathway is thought to involve the elevation of cyclic guanosine monophosphate (cGMP) levels within vascular smooth muscle cells. An increase in cGMP activates protein kinase G (PKG), which in turn leads to a cascade of events culminating in smooth muscle relaxation.
Signaling Pathways
The signaling pathways involved in this compound-induced smooth muscle relaxation are multifaceted. The primary pathway involves the direct blockade of Gq-coupled alpha-1 adrenergic receptors, preventing the activation of phospholipase C (PLC) and the subsequent generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This inhibition prevents the release of intracellular calcium and the activation of protein kinase C (PKC), both of which are critical for smooth muscle contraction.
The proposed secondary pathway involves the stimulation of guanylate cyclase, leading to increased cGMP production. cGMP then activates PKG, which can induce relaxation through several mechanisms, including the inhibition of calcium channels, activation of potassium channels, and decreased sensitivity of the contractile machinery to calcium.
Data Presentation
| Antagonist | Potency Ranking (Antagonism of Noradrenaline-induced Contraction in Rat Aorta) | Receptor Selectivity | Reference(s) |
| Prazosin | 1 (Most Potent) | α1-selective | |
| Doxazosin | 2 | α1-selective | |
| Tiodazosin | 3 | α1-selective | |
| Phentolamine | 4 | Non-selective α | |
| Corynanthine | 5 | α1-selective | |
| This compound | 6 | α1-selective | **** |
| Rauwolscine | 7 (Least Potent) | α2-selective |
Note: This table represents the rank order of potency and does not provide specific quantitative values.
Experimental Protocols
The following protocols are generalized methodologies for studying the effects of this compound on smooth muscle relaxation in vitro, based on common organ bath techniques.
Protocol 1: Assessment of this compound's Effect on Agonist-Induced Vascular Smooth Muscle Contraction
Objective: To determine the inhibitory effect of this compound on contractions induced by an alpha-1 adrenergic agonist (e.g., phenylephrine or norepinephrine) in isolated arterial rings.
Materials:
-
Isolated arterial tissue (e.g., rat thoracic aorta)
-
Krebs-Henseleit solution (or similar physiological salt solution)
-
This compound hydrochloride
-
Phenylephrine hydrochloride or Norepinephrine bitartrate
-
Organ bath system with isometric force transducers
-
Carbogen gas (95% O2, 5% CO2)
-
Standard laboratory equipment (pipettes, beakers, etc.)
Procedure:
-
Tissue Preparation:
-
Euthanize the animal according to approved institutional guidelines.
-
Carefully excise the thoracic aorta and place it in cold Krebs-Henseleit solution.
-
Clean the aorta of adherent connective and adipose tissue.
-
Cut the aorta into rings of 2-3 mm in width.
-
-
Mounting the Tissue:
-
Mount the aortic rings in the organ bath chambers containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen.
-
Attach one end of the ring to a fixed hook and the other to an isometric force transducer.
-
-
Equilibration and Viability Check:
-
Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1.5-2.0 grams, with solution changes every 15-20 minutes.
-
Induce a contraction with a high concentration of potassium chloride (e.g., 60 mM KCl) to check for tissue viability. Wash the tissues and allow them to return to baseline.
-
-
Experimental Protocol:
-
Pre-incubate the aortic rings with a specific concentration of this compound for a defined period (e.g., 30 minutes). A vehicle control should be run in parallel.
-
Generate a cumulative concentration-response curve to phenylephrine or norepinephrine by adding increasing concentrations of the agonist to the organ bath.
-
Record the isometric tension at each concentration until a maximal response is achieved.
-
-
Data Analysis:
-
Express the contractile responses as a percentage of the maximal contraction induced by the agonist in the absence of this compound.
-
Compare the concentration-response curves in the presence and absence of this compound to determine its inhibitory effect.
-
Protocol 2: Investigation of this compound-Induced Relaxation of Pre-Contracted Smooth Muscle
Objective: To evaluate the direct relaxant effect of this compound on smooth muscle that has been pre-contracted with an agonist.
Materials:
-
Isolated smooth muscle tissue (e.g., corpus cavernosum, bladder neck)
-
Physiological salt solution appropriate for the tissue
-
This compound hydrochloride
-
Contractile agonist (e.g., phenylephrine)
-
Organ bath system with isometric force transducers
-
Appropriate gas mixture for oxygenation
-
Standard laboratory equipment
Procedure:
-
Tissue Preparation and Mounting: Follow steps 1 and 2 from Protocol 1, using the appropriate smooth muscle tissue and physiological salt solution.
-
Equilibration: Allow the tissues to equilibrate under an appropriate resting tension for at least 60 minutes, with regular changes of the bathing solution.
-
Pre-contraction: Add a concentration of the contractile agonist (e.g., phenylephrine) that produces a submaximal, stable contraction (typically 60-80% of the maximum).
-
Experimental Protocol:
-
Once a stable contractile plateau is reached, add increasing concentrations of this compound cumulatively to the organ bath.
-
Record the relaxation response at each concentration of this compound.
-
-
Data Analysis:
-
Express the relaxation responses as a percentage of the pre-contraction induced by the agonist.
-
Plot the concentration-response curve for this compound-induced relaxation.
-
Logical Relationships in Experimental Design
The relationship between this compound's mechanisms of action can be investigated through a logical experimental design. By comparing its effects in the presence and absence of inhibitors of the cGMP pathway (e.g., guanylate cyclase inhibitors), researchers can dissect the contribution of each pathway to the overall smooth muscle relaxation.
Conclusion
This compound is a valuable tool for studying alpha-1 adrenoceptor-mediated smooth muscle contraction and relaxation. Its dual mechanism of action, involving both direct receptor antagonism and potential modulation of the cGMP pathway, makes it an interesting compound for further investigation. The provided protocols offer a foundation for researchers to explore the pharmacological effects of this compound in various smooth muscle tissues. Future research should focus on elucidating the precise molecular targets of its cGMP-elevating effects and quantifying its potency and efficacy in different smooth muscle preparations.
References
- 1. Non-competitive antagonism of the alpha-adrenoceptor-mediated fast component of contraction of rat aorta, by doxazosin and prazosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The hypotensive effect of this compound is not caused solely by alpha 1-adrenoceptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. db.cngb.org [db.cngb.org]
- 4. Effects of this compound and prazosin on blood pressure and on pressor responses to phenylephrine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Trimazosin Administration in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration of Trimazosin in rodent studies, based on available scientific literature. The protocols outlined below are intended to serve as a guide for researchers designing preclinical studies to evaluate the efficacy and safety of this compound.
Overview of this compound
This compound is a quinazoline derivative and a selective alpha-1 adrenergic receptor antagonist. Its primary pharmacological effect is the blockade of alpha-1 adrenoceptors, leading to vasodilation and a subsequent reduction in blood pressure. While it is structurally related to prazosin, some studies suggest that this compound may possess additional hypotensive mechanisms beyond alpha-1 receptor blockade.
Quantitative Data Summary
The following tables summarize the available quantitative data on the dosage and administration of this compound and a structurally related compound, Terazosin, in rodent studies. Due to the limited availability of public data specifically for this compound in rodents, data from a rabbit study and toxicity data for Terazosin in rats are included for reference and to aid in dose-range finding studies.
Table 1: this compound Dosage in Animal Studies
| Species | Route of Administration | Dosage | Study Focus | Reference |
| Rabbit | Oral (in diet) | 30-40 mg/kg/day | Anti-atherosclerosis | [1] |
| Rat (Sprague-Dawley) | Intravenous | Not Specified | Cardiovascular properties | [1] |
Table 2: Terazosin Toxicity Data in Rats (for reference)
| Parameter | Route of Administration | Value (Male) | Value (Female) | Reference |
| LD50 | Intravenous | 277 mg/kg | 293 mg/kg | |
| No-Toxic-Effect Dosage (1-month study) | Intravenous | 40 mg/kg/day | 40 mg/kg/day |
Experimental Protocols
General Rodent Handling and Administration Guidelines
Standard ethical and procedural guidelines for the handling and administration of substances to laboratory animals should be strictly followed. These include using appropriate restraint techniques, sterile equipment, and adhering to volume limits for different administration routes. For detailed general procedures, refer to established institutional and national guidelines.
Oral Administration (Gavage) Protocol for Rats
This protocol is a general guideline and should be adapted based on the specific experimental design and the physicochemical properties of the this compound formulation.
Materials:
-
This compound hydrochloride
-
Vehicle (e.g., sterile water, 0.5% methylcellulose)
-
Oral gavage needles (appropriate size for the rat, typically 18-20 gauge with a ball tip)
-
Syringes
-
Animal scale
Procedure:
-
Animal Preparation: Acclimatize male Sprague-Dawley rats to the housing conditions for at least one week prior to the experiment.
-
Drug Formulation: Prepare the this compound solution or suspension in the chosen vehicle at the desired concentration. Ensure the formulation is homogeneous before each administration.
-
Dosage Calculation: Weigh each rat immediately before dosing to accurately calculate the volume to be administered based on the target dose in mg/kg.
-
Restraint: Gently but firmly restrain the rat to prevent movement and injury.
-
Gavage Administration:
-
Measure the distance from the tip of the rat's nose to the last rib to estimate the length of the gavage needle to be inserted.
-
Gently insert the gavage needle into the mouth, over the tongue, and advance it into the esophagus. Do not force the needle.
-
Slowly administer the calculated volume of the this compound formulation.
-
Carefully withdraw the gavage needle.
-
-
Post-Administration Monitoring: Observe the animal for any signs of distress, discomfort, or adverse effects immediately after administration and at regular intervals as required by the study protocol.
Intravenous Administration (Bolus Injection) Protocol for Rats
This protocol describes a single bolus injection via the tail vein. For studies requiring continuous infusion or repeated injections, the use of a catheter is recommended.
Materials:
-
This compound hydrochloride formulated for intravenous administration (sterile and pyrogen-free)
-
Vehicle (e.g., sterile saline)
-
Syringes with appropriate needle size (e.g., 27-30 gauge)
-
Restraining device for rats
-
Heat lamp or warming pad (optional, to dilate the tail veins)
Procedure:
-
Animal Preparation: Anesthetize male Sprague-Dawley rats according to an approved institutional protocol. Place a cannula in the jugular vein for drug administration.[1]
-
Drug Formulation: Prepare a sterile solution of this compound in the chosen vehicle.
-
Dosage Calculation: Weigh the anesthetized rat and calculate the required injection volume.
-
Vein Visualization: If using the tail vein, warm the tail to dilate the lateral tail veins.
-
Intravenous Injection:
-
Position the needle parallel to the vein and insert it bevel-up into the vein.
-
Aspirate gently to confirm the needle is in the vein (a small amount of blood should enter the syringe hub).
-
Slowly inject the calculated volume of the this compound solution.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
-
Post-Administration Monitoring: Monitor the animal's vital signs and recovery from anesthesia. Observe for any adverse reactions.
Signaling Pathways and Experimental Workflows
This compound's Primary Signaling Pathway
This compound is a selective alpha-1 adrenergic receptor antagonist. Its primary mechanism of action involves blocking the binding of norepinephrine to these receptors on vascular smooth muscle, leading to vasodilation.
Caption: this compound's antagonistic action on the alpha-1 adrenergic receptor.
General Workflow for an In Vivo Antihypertensive Study in Rats
The following diagram illustrates a typical experimental workflow for evaluating the antihypertensive effects of this compound in a rat model.
References
Techniques for Measuring Plasma Concentration of Trimazosin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimazosin is a quinazoline derivative that acts as a selective alpha-1 adrenergic receptor antagonist. It is primarily used in the management of hypertension. Accurate and precise measurement of its plasma concentration is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring to ensure optimal dosing and patient safety. This document provides detailed application notes and protocols for the quantification of this compound in human plasma using various analytical techniques.
Analytical Techniques for this compound Quantification
Several analytical methods can be employed to measure this compound plasma concentrations. The choice of technique often depends on the required sensitivity, selectivity, sample throughput, and available instrumentation. The most prominent and validated methods include High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Gas Chromatography-Mass Spectrometry (GC-MS) is also a potential, albeit less common, method.
Table 1: Comparison of Analytical Techniques for this compound Analysis
| Technique | Principle | Typical Lower Limit of Quantification (LLOQ) | Advantages | Disadvantages |
| HPLC-Fluorescence | Separation by HPLC followed by detection of native fluorescence. | ~0.25 ng/mL | Good sensitivity, cost-effective, widely available. | Potential for interference from fluorescent metabolites or co-eluting compounds. |
| LC-MS/MS | Separation by LC coupled with highly selective and sensitive detection by tandem mass spectrometry. | < 0.1 ng/mL | High sensitivity and selectivity, high throughput, can simultaneously measure metabolites. | Higher instrument cost and complexity. |
| GC-MS | Separation of volatile derivatives by GC followed by mass spectrometric detection. | Variable, typically ng/mL range | High chromatographic efficiency. | Requires derivatization for non-volatile drugs like this compound, potential for thermal degradation. |
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-F)
HPLC with fluorescence detection is a robust and sensitive method for the quantification of this compound in plasma. The inherent fluorescence of the this compound molecule allows for its detection without the need for derivatization.
Experimental Protocol: HPLC-F
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 1.0 mL of plasma sample in a polypropylene tube, add an internal standard (e.g., a structurally similar, non-interfering fluorescent compound).
-
Add 100 µL of 1 M Sodium Hydroxide to alkalinize the sample.
-
Add 5 mL of an organic extraction solvent (e.g., a mixture of dichloromethane and ethyl ether).
-
Vortex mix for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject a 100 µL aliquot into the HPLC system.
2. Chromatographic Conditions
-
HPLC System: A standard HPLC system with a fluorescence detector.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a buffer (e.g., 0.02 M sodium phosphate) and an organic modifier (e.g., acetonitrile and tetrahydrofuran) in a ratio of approximately 720:220:60 (v/v/v)[1]. The pH of the buffer should be optimized for best separation.
-
Flow Rate: 0.8 - 1.2 mL/min.
-
Fluorescence Detector Wavelengths: Excitation at approximately 250 nm and emission at approximately 370 nm[1].
3. Method Validation Parameters
The method should be validated according to regulatory guidelines, including the assessment of:
-
Linearity: A typical linear range for this compound in plasma is 0.25 to 100 ng/mL.
-
Accuracy and Precision: Within- and between-day precision and accuracy should be within ±15% (±20% at the LLOQ).
-
Selectivity: No significant interference should be observed at the retention time of this compound and the internal standard.
-
Recovery: Extraction recovery should be consistent and reproducible.
-
Stability: Stability of the analyte in plasma under various conditions (freeze-thaw, short-term, long-term).
Workflow for HPLC-F Analysis of this compound
Caption: Workflow for this compound analysis by HPLC-F.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for bioanalytical assays due to its high sensitivity and selectivity. This method is particularly useful for studies requiring very low detection limits.
Experimental Protocol: LC-MS/MS
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample in a microcentrifuge tube, add an internal standard (a stable isotope-labeled version of this compound is ideal).
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube for injection or evaporate and reconstitute in the mobile phase if further concentration is needed.
2. LC-MS/MS Conditions
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A fast LC C18 column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile with 0.1% formic acid)[2].
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: The specific precursor-to-product ion transitions for this compound and its internal standard must be optimized. For example, for a similar compound, Terazosin, the transition might be m/z 388.2 → 313.2.
3. Method Validation Parameters
Similar to the HPLC-F method, a full validation according to regulatory standards is required. The linear range can often be extended to lower concentrations compared to HPLC-F.
Workflow for LC-MS/MS Analysis of this compound
Caption: Workflow for this compound analysis by LC-MS/MS.
Gas Chromatography-Mass Spectrometry (GC-MS)
While less common for compounds like this compound due to their non-volatile nature, GC-MS can be used after a derivatization step.
Experimental Protocol: GC-MS
1. Sample Preparation (Extraction and Derivatization)
-
Perform a liquid-liquid extraction as described for the HPLC-F method.
-
After evaporation of the organic solvent, the dried residue must be derivatized to increase volatility. A common derivatizing agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
The derivatized sample is then injected into the GC-MS system.
2. GC-MS Conditions
-
GC System: A gas chromatograph with a capillary column (e.g., a 5% phenyl-methylpolysiloxane column).
-
Injection Mode: Splitless injection.
-
Carrier Gas: Helium.
-
Temperature Program: An optimized temperature gradient to separate the analyte from matrix components.
-
Mass Spectrometer: A single quadrupole or ion trap mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
Data Acquisition: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized this compound.
This compound's Mechanism of Action: Alpha-1 Adrenergic Blockade
This compound exerts its antihypertensive effect by selectively blocking postsynaptic alpha-1 adrenergic receptors. This blockade inhibits the vasoconstrictor effects of circulating and locally released catecholamines (e.g., norepinephrine), leading to vasodilation of both arterioles and veins, and consequently, a reduction in peripheral vascular resistance and blood pressure.
Signaling Pathway of this compound Action
Caption: Simplified signaling pathway of this compound's action.
Quantitative Data Summary
The following table summarizes typical pharmacokinetic parameters of this compound obtained using the described analytical methods.
Table 2: Pharmacokinetic Parameters of this compound
| Parameter | Value | Reference |
| Terminal Elimination Half-Life (t½) | 2.73 ± 0.90 hours | [3] |
| Time to Peak Plasma Concentration (Tmax) | Delayed with sustained-release formulations | [4] |
| Maximum Plasma Concentration (Cmax) after 100 mg standard tablet | 13.5 ± 2.3 mg/L | |
| Oral Bioavailability | 61 ± 28% | |
| Major Metabolite | CP 23445 (1-hydroxythis compound) | |
| Metabolite Elimination Half-Life (t½) | 1.47 ± 0.65 hours |
Conclusion
The choice of analytical method for the determination of this compound in plasma depends on the specific requirements of the study. HPLC with fluorescence detection offers a sensitive and cost-effective solution, while LC-MS/MS provides the highest level of sensitivity and selectivity, making it ideal for studies requiring extensive pharmacokinetic profiling. Proper method development and validation are paramount to ensure the generation of reliable and accurate data for clinical and research applications.
References
- 1. High-performance liquid chromatographic analysis and pharmacokinetics of terazosin in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simple and fast LC-MS/MS method for quantification of terazosin in human plasma and application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and pharmacodynamics of this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of a sustained-release this compound tablet formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Trimazosin as an Analytical Chemistry Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimazosin is a quinazoline derivative that acts as a selective alpha-1 adrenergic receptor antagonist.[1] Its primary pharmacological action involves the blockade of alpha-1 adrenergic receptors in vascular smooth muscle, leading to vasodilation and a subsequent reduction in blood pressure.[1] It is principally used in the management of hypertension.[1] As an analytical reference standard, this compound is essential for the accurate quantification and quality control of pharmaceutical formulations containing this active pharmaceutical ingredient (API). These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), along with its chemical and physical properties for reference.
Chemical and Physical Properties
A comprehensive understanding of the chemical and physical properties of this compound is fundamental for its use as a reference standard in analytical chemistry.
| Property | Value | Reference |
| Chemical Name | (2-hydroxy-2-methylpropyl) 4-(4-amino-6,7,8-trimethoxyquinazolin-2-yl)piperazine-1-carboxylate | [2] |
| Molecular Formula | C₂₀H₂₉N₅O₆ | [2] |
| Molecular Weight | 435.5 g/mol | |
| CAS Number | 35795-16-5 | |
| Appearance | White to off-white crystalline powder | |
| Solubility | Soluble in methanol and ethanol, sparingly soluble in water | |
| Melting Point | Approximately 168-172 °C |
Signaling Pathway
This compound exerts its therapeutic effect by blocking the alpha-1 adrenergic signaling pathway. This pathway is crucial in regulating vascular tone.
Caption: this compound's mechanism of action.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) Method
This protocol outlines a method for the quantification of this compound using HPLC with UV detection, a common technique for the analysis of non-volatile and thermally stable compounds.
4.1.1. Instrumentation and Materials
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Ammonium acetate (analytical grade)
-
Methanol (HPLC grade)
-
Diethylamine (analytical grade)
-
Water (HPLC grade)
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
4.1.2. Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase | A: Acetonitrile with 0.05% DiethylamineB: MethanolC: 10 mM Ammonium Acetate |
| Gradient | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 20 µL |
4.1.3. Standard Solution Preparation
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve in methanol in a 10 mL volumetric flask and sonicate to ensure complete dissolution.
-
Make up to volume with methanol to obtain a stock solution of 1 mg/mL.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 2 µg/mL to 500 µg/mL.
-
Filter each solution through a 0.45 µm syringe filter before injection.
4.1.4. Sample Preparation
-
For bulk drug analysis, accurately weigh a quantity of the sample equivalent to 10 mg of this compound.
-
Follow the same procedure as for the standard solution preparation to obtain a sample solution with a final concentration within the calibration range.
-
For dosage form analysis (e.g., tablets), grind a number of tablets to a fine powder.
-
Accurately weigh a portion of the powder equivalent to one average tablet weight and transfer to a suitable volumetric flask.
-
Add a suitable volume of methanol and sonicate for 15-20 minutes to extract the drug.
-
Make up to volume with methanol, mix well, and filter a portion of the solution.
-
Dilute the filtrate with the mobile phase to a concentration within the calibration range.
4.1.5. Data Analysis
-
Construct a calibration curve by plotting the peak area of the this compound standards against their corresponding concentrations.
-
Perform a linear regression analysis of the calibration curve to determine the equation of the line and the correlation coefficient (r²).
-
Calculate the concentration of this compound in the sample solutions using the regression equation.
4.1.6. Method Validation Parameters
| Parameter | Typical Value |
| Linearity Range | 2 - 500 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.06 µg/mL |
| Limit of Quantitation (LOQ) | ~0.2 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol provides a general procedure for the analysis of this compound using GC-MS. This method is suitable for volatile or semi-volatile compounds. This compound may require derivatization to improve its volatility and thermal stability for GC analysis.
4.2.1. Instrumentation and Materials
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for drug analysis (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness)
-
This compound reference standard
-
Derivatizing agent (e.g., BSTFA with 1% TMCS)
-
Anhydrous pyridine or other suitable solvent
-
Methanol (GC grade)
-
Helium (carrier gas, 99.999% purity)
-
Autosampler vials with inserts
4.2.2. Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless (1 µL injection volume) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Temperature Program | Initial temperature 150 °C, hold for 2 min, ramp at 15 °C/min to 300 °C, hold for 5 min |
| Transfer Line Temperature | 290 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 50 - 550 amu |
4.2.3. Standard and Sample Preparation with Derivatization
-
Prepare a stock solution of this compound reference standard in methanol (e.g., 1 mg/mL).
-
For derivatization, evaporate a known volume of the stock solution to dryness under a gentle stream of nitrogen.
-
Add 50 µL of anhydrous pyridine and 50 µL of BSTFA with 1% TMCS to the dried residue.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection into the GC-MS system.
-
Prepare sample solutions in a similar manner.
4.2.4. Data Analysis
-
Identify the this compound derivative peak based on its retention time and mass spectrum.
-
The mass spectrum should show a characteristic molecular ion and fragmentation pattern.
-
For quantitative analysis, create a calibration curve using selected ion monitoring (SIM) mode for higher sensitivity and specificity. Plot the peak area of a characteristic ion against the concentration of the derivatized standards.
-
Calculate the concentration of this compound in the samples based on the calibration curve.
Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of this compound as a reference standard.
Caption: General analytical workflow.
Conclusion
The protocols detailed in these application notes provide robust and reliable methods for the qualitative and quantitative analysis of this compound using HPLC-UV and GC-MS techniques. The use of this compound as a certified reference standard in conjunction with these methods will ensure the accuracy and consistency of analytical results in research, drug development, and quality control settings. Adherence to good laboratory practices and proper method validation are crucial for obtaining reliable data.
References
In Vitro Assays for Determining Trimazosin's Alpha-1 Adrenergic Blockade: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimazosin is a quinazoline derivative that acts as a selective antagonist of alpha-1 adrenergic receptors. This class of receptors, including the subtypes α1A, α1B, and α1D, plays a crucial role in the sympathetic nervous system by mediating vasoconstriction, smooth muscle contraction, and other physiological processes. The blockade of these receptors by agents like this compound leads to vasodilation and a subsequent reduction in blood pressure, making it a therapeutic agent for hypertension.
These application notes provide detailed protocols for two common in vitro methods to characterize the alpha-1 adrenergic blocking activity of this compound: a radioligand binding assay to determine its affinity for the receptor and a functional isolated tissue assay to measure its antagonist potency.
Data Presentation
The following tables summarize the quantitative data for this compound and the reference antagonist Prazosin in alpha-1 adrenergic blockade assays.
| Compound | Receptor Source | Radioligand | Kᵢ (nM) | Fold Difference vs. Prazosin |
| Prazosin | Rabbit Cerebral Membranes | [³H]-Prazosin | ~1 | - |
| This compound | Rabbit Cerebral Membranes | [³H]-Prazosin | ~100* | ~100 |
*Note: The Kᵢ value for this compound is an approximation derived from a study indicating it has roughly 100-fold less affinity for the alpha-1 adrenoceptor than Prazosin[1].
| Compound | Tissue Preparation | Agonist | pA₂ Value |
| Prazosin | Rabbit Thoracic Aorta | Phenylephrine | 8.5 - 9.5 |
| This compound | Rabbit Thoracic Aorta | Phenylephrine | Lower than Prazosin* |
*Note: A specific pA₂ value for this compound was not available in the reviewed literature, but it was consistently reported to be lower than that of Prazosin in similar functional assays[1].
Signaling Pathway and Experimental Workflow
Alpha-1 Adrenergic Receptor Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the activation of alpha-1 adrenergic receptors.
Figure 1. Alpha-1 adrenergic receptor signaling pathway.
Experimental Workflow for In Vitro Assays
This diagram outlines the general workflow for the described in vitro assays.
Figure 2. Experimental workflow for in vitro assays.
Experimental Protocols
Radioligand Binding Assay: Competitive Inhibition of [³H]-Prazosin Binding
This protocol details the methodology for determining the binding affinity (Kᵢ) of this compound for alpha-1 adrenergic receptors in rabbit cerebral membranes through competitive displacement of the radioligand [³H]-Prazosin.
Materials:
-
Rabbit cerebral membranes
-
[³H]-Prazosin (specific activity ~70-90 Ci/mmol)
-
This compound hydrochloride
-
Prazosin hydrochloride (for non-specific binding determination)
-
Binding buffer: 50 mM Tris-HCl, pH 7.4
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation vials
-
Scintillation cocktail
-
Liquid scintillation counter
-
Microcentrifuge tubes
Procedure:
-
Membrane Preparation:
-
Thaw frozen rabbit cerebral membranes on ice.
-
Homogenize the tissue in ice-cold binding buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting pellet (crude membrane fraction) in fresh binding buffer.
-
Determine the protein concentration of the membrane suspension using a suitable method (e.g., Bradford assay).
-
Dilute the membrane suspension to a final protein concentration of 100-200 µg/mL in binding buffer.
-
-
Binding Assay:
-
Set up a series of microcentrifuge tubes for total binding, non-specific binding, and competitive binding.
-
For total binding , add 50 µL of binding buffer, 50 µL of [³H]-Prazosin (final concentration ~0.2-0.5 nM), and 100 µL of the membrane suspension.
-
For non-specific binding , add 50 µL of Prazosin (final concentration 10 µM), 50 µL of [³H]-Prazosin, and 100 µL of the membrane suspension.
-
For competitive binding , add 50 µL of varying concentrations of this compound (e.g., 10⁻¹⁰ to 10⁻⁵ M), 50 µL of [³H]-Prazosin, and 100 µL of the membrane suspension.
-
Incubate all tubes at 25°C for 60 minutes.
-
-
Separation and Quantification:
-
Terminate the binding reaction by rapid filtration through glass fiber filters under vacuum.
-
Wash the filters three times with 4 mL of ice-cold wash buffer.
-
Place the filters in scintillation vials.
-
Add 5 mL of scintillation cocktail to each vial.
-
Vortex the vials and allow them to equilibrate in the dark for at least 4 hours.
-
Measure the radioactivity in each vial using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific [³H]-Prazosin binding) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ) where [L] is the concentration of the radioligand and Kₐ is the dissociation constant of the radioligand for the receptor.
-
Functional Assay: Inhibition of Phenylephrine-Induced Contraction in Isolated Rabbit Thoracic Aorta
This protocol describes the methodology to determine the functional antagonist potency (pA₂) of this compound by measuring its ability to inhibit the contractile response of isolated rabbit thoracic aorta to the alpha-1 adrenergic agonist, phenylephrine.
Materials:
-
Male New Zealand White rabbits (2.5-3.0 kg)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1)
-
Phenylephrine hydrochloride
-
This compound hydrochloride
-
Organ bath system with isometric force transducers
-
Data acquisition system
-
Carbogen gas (95% O₂ / 5% CO₂)
Procedure:
-
Tissue Preparation:
-
Euthanize a rabbit by a humane method approved by the institutional animal care and use committee.
-
Excise the thoracic aorta and place it in cold Krebs-Henseleit solution.
-
Carefully remove adherent connective and adipose tissue.
-
Cut the aorta into rings of approximately 3-4 mm in width.
-
Suspend the aortic rings in organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously gassed with carbogen.
-
-
Equilibration and Viability Check:
-
Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 2 g, with solution changes every 15 minutes.
-
After equilibration, contract the tissues with a submaximal concentration of phenylephrine (e.g., 1 µM) to check for viability.
-
Wash the tissues and allow them to return to baseline tension.
-
-
Antagonist Incubation:
-
Incubate the aortic rings with either vehicle (control) or varying concentrations of this compound (e.g., 10⁻⁹ to 10⁻⁶ M) for 30-60 minutes.
-
-
Cumulative Concentration-Response Curve:
-
Generate a cumulative concentration-response curve to phenylephrine by adding the agonist in a stepwise manner (e.g., from 10⁻⁹ to 10⁻⁴ M).
-
Record the contractile response after each addition until a maximal response is achieved.
-
-
Data Analysis:
-
Express the contractile responses as a percentage of the maximal response to phenylephrine in the control (vehicle-treated) tissues.
-
Plot the mean concentration-response curves for phenylephrine in the absence and presence of different concentrations of this compound.
-
Perform a Schild regression analysis to determine the pA₂ value. The pA₂ is the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist concentration-response curve. A slope of the Schild plot that is not significantly different from unity is indicative of competitive antagonism.
-
Conclusion
The in vitro assays described provide robust and reliable methods for characterizing the alpha-1 adrenergic blocking properties of this compound. The radioligand binding assay directly measures the affinity of the compound for the receptor, while the functional isolated tissue assay provides a measure of its potency in a physiological context. Together, these assays are essential tools for the preclinical evaluation and pharmacological profiling of this compound and other alpha-1 adrenergic antagonists.
References
Application of Trimazosin in G-protein Coupled Receptor Signaling Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimazosin is a quinazoline derivative and a selective antagonist of alpha-1 (α1) adrenergic receptors, which are members of the G-protein coupled receptor (GPCR) superfamily.[1][2] Primarily known for its use as an antihypertensive agent, this compound's mechanism of action involves the blockade of these receptors, leading to vasodilation and a reduction in blood pressure.[2] Beyond its clinical applications, this compound serves as a valuable pharmacological tool for researchers studying GPCR signaling pathways, particularly those mediated by α1-adrenergic receptors. This document provides detailed application notes and protocols for the use of this compound in GPCR signaling studies.
Mechanism of Action
This compound acts as a competitive antagonist at α1-adrenergic receptors. These receptors are typically coupled to the Gq/11 family of G-proteins. Upon activation by endogenous catecholamines such as norepinephrine and epinephrine, Gαq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. The elevated intracellular Ca2+ and DAG together activate protein kinase C (PKC), which phosphorylates various downstream targets, leading to a cellular response.
Interestingly, research suggests that the hypotensive effect of this compound may not be solely attributable to α1-adrenoceptor blockade.[1] Evidence points towards an additional mechanism involving the elevation of cyclic guanosine monophosphate (cGMP) levels in vascular smooth muscle, contributing to its vasodilatory effects.[1]
Data Presentation
Table 1: Comparative Affinity of this compound and Prazosin for the α1-Adrenoceptor
| Compound | Relative Affinity for α1-Adrenoceptor | Reference |
| This compound | Approx. 100-fold less than Prazosin | |
| Prazosin | High affinity |
Table 2: Functional Potency of this compound in Vascular Smooth Muscle
| Parameter | Value | Method | Reference |
| pA2 | Lower than Prazosin | Phenylephrine contractile responses in isolated thoracic aorta |
The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A lower pA2 value indicates lower antagonist potency.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Alpha-1 adrenergic receptor signaling pathway.
Caption: Experimental workflow for a competitive radioligand binding assay.
Caption: Proposed dual mechanism of action of this compound.
Experimental Protocols
Radioligand Binding Assay: Determining the Affinity of this compound for α1-Adrenergic Receptors
This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of this compound for α1-adrenergic receptors using [³H]prazosin, a well-characterized radiolabeled antagonist.
Materials:
-
Cell membranes prepared from a cell line or tissue expressing α1-adrenergic receptors (e.g., CHO or HEK293 cells stably expressing human α1A, α1B, or α1D subtypes).
-
[³H]prazosin (specific activity ~70-90 Ci/mmol).
-
This compound hydrochloride.
-
Binding buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation cocktail.
-
Glass fiber filters (e.g., Whatman GF/B).
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in binding buffer to a final protein concentration of 50-100 µg/mL.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of binding buffer, 50 µL of [³H]prazosin (at a final concentration near its Kd, e.g., 0.2-0.5 nM), and 100 µL of membrane suspension.
-
Non-specific Binding (NSB): 50 µL of a high concentration of a non-labeled competing ligand (e.g., 10 µM phentolamine), 50 µL of [³H]prazosin, and 100 µL of membrane suspension.
-
Competitive Binding: 50 µL of this compound at various concentrations (e.g., 10⁻¹⁰ M to 10⁻⁵ M), 50 µL of [³H]prazosin, and 100 µL of membrane suspension.
-
-
Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in wash buffer using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding of [³H]prazosin against the log concentration of this compound.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of [³H]prazosin) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
-
Functional Assay: Phosphoinositide Hydrolysis
This assay measures the ability of this compound to antagonize agonist-induced stimulation of phospholipase C, a key downstream event in Gq-coupled α1-adrenergic receptor signaling.
Materials:
-
Cells expressing the α1-adrenergic receptor of interest (e.g., HEK293-α1A).
-
[³H]myo-inositol.
-
Labeling medium: Inositol-free DMEM supplemented with 10% dialyzed fetal bovine serum.
-
Agonist: Norepinephrine or phenylephrine.
-
This compound hydrochloride.
-
Stimulation buffer: Krebs-Henseleit buffer containing 10 mM LiCl.
-
Stop solution: 0.4 M perchloric acid.
-
Dowex AG1-X8 resin (formate form).
-
Scintillation cocktail.
Procedure:
-
Cell Labeling: Seed cells in 24-well plates and grow to near confluence. Replace the medium with labeling medium containing [³H]myo-inositol (1 µCi/mL) and incubate for 24-48 hours to label the cellular phosphoinositide pools.
-
Pre-incubation with Antagonist: Wash the cells with stimulation buffer. Pre-incubate the cells with various concentrations of this compound (or vehicle) for 30 minutes at 37°C.
-
Agonist Stimulation: Add the α1-adrenergic agonist (e.g., 10 µM norepinephrine) to the wells and incubate for 30-60 minutes at 37°C.
-
Extraction of Inositol Phosphates: Terminate the stimulation by adding ice-cold stop solution. Scrape the cells and transfer the contents to microcentrifuge tubes. Centrifuge to pellet the cellular debris.
-
Purification of Inositol Phosphates: Apply the supernatant to Dowex AG1-X8 columns. Wash the columns with water and then elute the total inositol phosphates with 1 M ammonium formate / 0.1 M formic acid.
-
Quantification: Add the eluate to scintillation vials with scintillation cocktail and count the radioactivity.
-
Data Analysis:
-
Plot the amount of [³H]inositol phosphates accumulated against the log concentration of the agonist in the presence and absence of different concentrations of this compound.
-
Determine the EC₅₀ of the agonist in the absence and presence of this compound.
-
Perform a Schild analysis by plotting the log(dose ratio - 1) against the log concentration of this compound. The x-intercept of the linear regression will give the pA2 value for this compound.
-
Functional Assay: Measurement of cGMP Levels in Vascular Smooth Muscle Cells
This protocol is designed to investigate the potential secondary mechanism of this compound by measuring its effect on cGMP levels in cultured vascular smooth muscle cells (VSMCs).
Materials:
-
Primary or cultured vascular smooth muscle cells (e.g., rat aortic smooth muscle cells).
-
This compound hydrochloride.
-
Cell lysis buffer (e.g., 0.1 M HCl).
-
cGMP enzyme immunoassay (EIA) kit.
-
Plate reader.
Procedure:
-
Cell Culture: Seed VSMCs in 24-well plates and grow to confluence.
-
Treatment: Replace the culture medium with serum-free medium and incubate for 2-4 hours. Treat the cells with various concentrations of this compound (e.g., 10⁻⁸ M to 10⁻⁵ M) or vehicle for a specified time (e.g., 10-30 minutes) at 37°C.
-
Cell Lysis: Aspirate the medium and add 200 µL of cell lysis buffer to each well. Incubate for 10 minutes on ice.
-
Sample Preparation: Scrape the cells and transfer the lysate to microcentrifuge tubes. Centrifuge at high speed to pellet cellular debris. Collect the supernatant containing the cGMP. If using an acetylating EIA kit, acetylate the samples and standards according to the manufacturer's instructions to increase the sensitivity of the assay.
-
cGMP Measurement: Perform the cGMP EIA according to the manufacturer's protocol. This typically involves adding the samples and standards to a plate pre-coated with a cGMP antibody, followed by the addition of a cGMP-enzyme conjugate and a substrate.
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the known cGMP concentrations.
-
Determine the cGMP concentration in the samples by interpolating their absorbance values on the standard curve.
-
Express the results as pmol of cGMP per mg of protein or per well.
-
Plot the cGMP concentration against the log concentration of this compound to determine the dose-response relationship.
-
Conclusion
This compound is a versatile pharmacological tool for the investigation of α1-adrenergic receptor signaling. Its properties as a selective antagonist make it suitable for characterizing receptor function, and its potential dual mechanism of action involving cGMP provides an interesting avenue for further research into GPCR signaling and vasodilation. The protocols provided herein offer a framework for researchers to utilize this compound effectively in their studies of G-protein coupled receptor signaling.
References
Troubleshooting & Optimization
Navigating Trimazosin Synthesis: A Technical Support Guide for Enhanced Yields
For researchers, scientists, and professionals in drug development, optimizing the synthesis of active pharmaceutical ingredients is a critical endeavor. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Trimazosin, a quinazoline derivative. The following information is designed to help enhance reaction yields and streamline the manufacturing process.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific problems that may arise during the multi-step synthesis of this compound, offering potential causes and actionable solutions.
| Issue ID | Problem | Potential Causes | Suggested Solutions |
| TS-01 | Low yield in Step 1: Formation of 6,7,8-trimethoxy-2,4[1H,3H]-quinazolindione | - Incomplete reaction between 3,4,5-trimethoxy-6-aminobenzoic acid and urea.- Sub-optimal reaction temperature.- Degradation of starting material or product at high temperatures. | - Ensure anhydrous conditions as moisture can interfere with the reaction.- Gradually increase the reaction temperature in increments of 10°C, monitoring the reaction progress by TLC.- Use a high-boiling point inert solvent to ensure even heat distribution. |
| TS-02 | Incomplete chlorination in Step 2: Formation of 2,4-dichloro-6,7,8-trimethoxyquinazoline | - Insufficient amount of chlorinating agent (e.g., POCl₃).- Presence of moisture, which can quench the chlorinating agent.- Reaction time is too short. | - Use a slight excess of the chlorinating agent.- Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).- Extend the reflux time and monitor the disappearance of the starting material by TLC. |
| TS-03 | Formation of di-substituted byproducts in Step 3: Formation of 2-chloro-4-amino-6,7,8-trimethoxyquinazoline | - Reaction temperature is too high, leading to substitution at the 2-position.- Excess of the aminating agent. | - Maintain a controlled, lower reaction temperature.- Use a stoichiometric amount of the aminating agent and add it portion-wise to the reaction mixture. |
| TS-04 | Low yield in Step 4: Formation of 2-piperazino-4-amino-6,7,8-trimethoxyquinazoline | - Steric hindrance from the quinazoline core.- Low reactivity of the 2-chloro position.- Inefficient removal of HCl byproduct. | - Use a high-boiling point solvent to drive the reaction to completion.- Consider using a catalyst, such as a palladium-based catalyst, to facilitate the coupling.- Add a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to scavenge the HCl formed during the reaction. |
| TS-05 | Side reactions during the final carbamate formation (Step 5) | - Reaction of 1-chloro-2-hydroxy-2-methylpropane with the amino group on the quinazoline ring.- Polymerization of the chloroformate intermediate. | - Protect the 4-amino group with a suitable protecting group before this step, followed by deprotection.- Add the chloroformate reagent slowly at a low temperature to control the reaction rate and minimize side reactions. |
| TS-06 | Difficulty in purifying the final product | - Presence of closely related impurities from side reactions.- Co-precipitation of starting materials or byproducts. | - Utilize column chromatography with a carefully selected solvent system for purification.- Recrystallization from a suitable solvent system can help in removing impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical step for maximizing the overall yield of this compound?
A1: The chlorination step (Step 2) and the subsequent selective amination (Step 3) are critical. Incomplete chlorination leads to unreacted starting material that is difficult to separate, while non-selective amination results in the formation of di-substituted byproducts, significantly reducing the yield of the desired intermediate.
Q2: How can I minimize the formation of the di-piperazino substituted byproduct?
A2: The formation of the di-piperazino byproduct in Step 4 can be minimized by controlling the stoichiometry of the reactants. Using a slight excess of the 2-chloro-4-amino-6,7,8-trimethoxyquinazoline and adding the piperazine slowly can favor the mono-substitution. Running the reaction at a moderate temperature can also help control selectivity.
Q3: Are there any alternative reagents for the final carbamate formation step?
A3: Yes, instead of 1-chloro-2-hydroxy-2-methylpropane, one could first prepare the corresponding chloroformate, 2-hydroxy-2-methylpropyl chloroformate, and then react it with 2-piperazino-4-amino-6,7,8-trimethoxyquinazoline. This can sometimes offer better control over the reaction.
Q4: What are the best analytical techniques to monitor the progress of the synthesis?
A4: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of each reaction step. For more detailed analysis and characterization of intermediates and the final product, High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.
Experimental Protocols
The following are representative experimental protocols for the key steps in this compound synthesis. These should be adapted and optimized based on laboratory conditions and scale.
Step 1: Synthesis of 6,7,8-trimethoxy-2,4[1H,3H]-quinazolindione
-
In a round-bottom flask, combine 3,4,5-trimethoxy-6-aminobenzoic acid and urea in a 1:5 molar ratio.
-
Heat the mixture to 190-200°C for 4 hours.
-
Cool the reaction mixture and treat with a hot aqueous solution of sodium hydroxide.
-
Filter the hot solution and acidify the filtrate with acetic acid to precipitate the product.
-
Filter the precipitate, wash with water, and dry to obtain the quinazolindione.
Step 2: Synthesis of 2,4-dichloro-6,7,8-trimethoxyquinazoline
-
To a flask containing 6,7,8-trimethoxy-2,4[1H,3H]-quinazolindione, add phosphorus oxychloride (POCl₃) in a 1:5 molar ratio.
-
Add a catalytic amount of N,N-dimethylaniline.
-
Reflux the mixture for 5 hours.
-
After cooling, carefully pour the reaction mixture onto crushed ice.
-
Filter the resulting precipitate, wash with cold water, and dry to yield the dichloro-quinazoline.
Step 3: Synthesis of 2-chloro-4-amino-6,7,8-trimethoxyquinazoline
-
Dissolve 2,4-dichloro-6,7,8-trimethoxyquinazoline in a suitable solvent such as isopropanol.
-
Bubble ammonia gas through the solution at a controlled temperature (e.g., 80-100°C in a sealed vessel) or use a solution of ammonia in the alcohol.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and filter the precipitated product. Wash with a small amount of cold solvent.
Step 4: Synthesis of 2-piperazino-4-amino-6,7,8-trimethoxyquinazoline
-
In a reaction vessel, combine 2-chloro-4-amino-6,7,8-trimethoxyquinazoline and a molar excess of piperazine in a high-boiling point solvent like n-butanol.
-
Heat the mixture to reflux for 12-18 hours.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Treat the residue with water to precipitate the product. Filter, wash with water, and dry.
Step 5: Synthesis of this compound
-
Dissolve 2-piperazino-4-amino-6,7,8-trimethoxyquinazoline in a suitable solvent such as dimethylformamide (DMF).
-
Add a base, such as triethylamine.
-
Slowly add 1-chloro-2-hydroxy-2-methylpropane to the mixture at room temperature.
-
Stir the reaction for 24-48 hours.
-
Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.
-
Purify by column chromatography or recrystallization.
Data Presentation
| Step | Reactants | Key Reagents/Solvents | Expected Product | Target Yield (%) |
| 1 | 3,4,5-trimethoxy-6-aminobenzoic acid, Urea | - | 6,7,8-trimethoxy-2,4[1H,3H]-quinazolindione | 85-90 |
| 2 | 6,7,8-trimethoxy-2,4[1H,3H]-quinazolindione | POCl₃, N,N-dimethylaniline | 2,4-dichloro-6,7,8-trimethoxyquinazoline | 90-95 |
| 3 | 2,4-dichloro-6,7,8-trimethoxyquinazoline | Ammonia, Isopropanol | 2-chloro-4-amino-6,7,8-trimethoxyquinazoline | 75-85 |
| 4 | 2-chloro-4-amino-6,7,8-trimethoxyquinazoline, Piperazine | n-Butanol | 2-piperazino-4-amino-6,7,8-trimethoxyquinazoline | 70-80 |
| 5 | 2-piperazino-4-amino-6,7,8-trimethoxyquinazoline | 1-chloro-2-hydroxy-2-methylpropane, Triethylamine, DMF | This compound | 60-70 |
Visualizations
Caption: Synthetic pathway of this compound.
Caption: Troubleshooting workflow for yield enhancement.
Technical Support Center: Trimazosin Stability in Solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Trimazosin in solution. The following information addresses common stability issues and offers protocols for investigation.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is showing a decrease in potency over a short period. What could be the cause?
A1: The degradation of this compound in solution can be attributed to several factors, primarily hydrolysis of its carbamate ester functional group, particularly under neutral to basic pH conditions. Other contributing factors can include exposure to light (photodegradation), elevated temperatures (thermolytic degradation), and the presence of oxidizing agents.
Q2: What are the likely degradation products of this compound in solution?
A2: Based on its chemical structure, which includes a carbamate ester, a piperazine ring, and a quinazoline nucleus, the primary degradation pathways are likely:
-
Hydrolysis: Cleavage of the carbamate ester bond, yielding 4-(4-amino-6,7,8-trimethoxyquinazolin-2-yl)piperazine and 2-hydroxy-2-methylpropan-1-ol.
-
Oxidation: Oxidation of the piperazine ring, potentially leading to N-oxide formation or ring opening.
-
Photodegradation: The quinazoline ring system may be susceptible to degradation upon exposure to UV or visible light.
Q3: How can I minimize the degradation of this compound in my experimental solutions?
A3: To enhance the stability of this compound in solution, consider the following precautions:
-
pH Control: Maintain the pH of the solution in the acidic range (e.g., pH 4-5), as carbamate esters are generally more stable under acidic conditions.
-
Light Protection: Protect the solution from light by using amber-colored vials or by wrapping the container in aluminum foil.
-
Temperature Control: Store solutions at recommended temperatures, typically refrigerated (2-8 °C), to minimize thermally induced degradation.
-
Inert Atmosphere: For long-term storage or when working with solutions prone to oxidation, purging the container with an inert gas like nitrogen or argon can be beneficial.
-
Use of Antioxidants: If oxidative degradation is suspected, the addition of a suitable antioxidant may be considered, but compatibility studies are necessary.
Q4: Are there any visual indicators of this compound degradation?
A4: While a change in the physical appearance of a solution, such as color change or precipitation, can indicate degradation, these are not always present. The most reliable method for detecting and quantifying degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Rapid loss of this compound concentration in solution | Hydrolysis of the carbamate ester | Buffer the solution to an acidic pH (e.g., pH 4-5). Avoid alkaline conditions. |
| Appearance of unknown peaks in HPLC chromatogram | Formation of degradation products | Conduct a forced degradation study to identify potential degradants. Characterize the unknown peaks using LC-MS. |
| Discoloration of the solution upon storage | Photodegradation or oxidation | Store the solution in a light-protected container (amber vial) and under an inert atmosphere if necessary. |
| Inconsistent results between experimental batches | Variability in solution preparation and storage | Standardize the solution preparation protocol, including pH adjustment, and ensure consistent storage conditions (temperature and light protection). |
Quantitative Data Summary
The following table summarizes representative data from a hypothetical forced degradation study on a this compound solution, illustrating the percentage of degradation under various stress conditions.
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation (Representative) | Major Degradation Pathway |
| Acidic Hydrolysis | 0.1 N HCl | 24 hours | 80 °C | 5 - 10% | Hydrolysis |
| Basic Hydrolysis | 0.1 N NaOH | 4 hours | 60 °C | 20 - 30% | Hydrolysis |
| Oxidative Degradation | 3% H₂O₂ | 24 hours | Room Temp | 15 - 25% | Oxidation |
| Photodegradation | UV Light (254 nm) | 48 hours | Room Temp | 10 - 20% | Photolysis |
| Thermal Degradation | Dry Heat | 72 hours | 105 °C | 5 - 15% | Thermolysis |
Experimental Protocols
Protocol: Forced Degradation Study of this compound in Solution
Objective: To investigate the degradation of this compound under various stress conditions to understand its stability profile and identify potential degradation products.
Materials:
-
This compound drug substance
-
HPLC grade acetonitrile and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
pH meter
-
HPLC system with a UV detector
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent system (e.g., 50:50 acetonitrile:water).
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Keep the mixture at 80°C for 24 hours.
-
Cool the solution, neutralize with 0.1 N NaOH, and dilute to a suitable concentration for HPLC analysis.
-
-
Basic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Keep the mixture at 60°C for 4 hours.
-
Cool the solution, neutralize with 0.1 N HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Store the solution at room temperature, protected from light, for 24 hours.
-
Dilute for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose the this compound solution in a photostability chamber to UV light (254 nm) for 48 hours.
-
A control sample should be kept in the dark under the same conditions.
-
Dilute both solutions for HPLC analysis.
-
-
Thermal Degradation:
-
Keep the solid this compound drug substance in an oven at 105°C for 72 hours.
-
After the specified time, dissolve the sample in the solvent to the desired concentration for HPLC analysis.
-
-
HPLC Analysis:
-
Analyze all samples by a stability-indicating HPLC method.
-
The method should be capable of separating the intact this compound from its degradation products.
-
Calculate the percentage of degradation for each condition.
-
Visualizations
Caption: Experimental workflow for a forced degradation study of this compound.
Caption: Potential degradation pathways of this compound in solution.
Optimizing Trimazosin Dosage in Rats: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Trimazosin in rat models. The focus is on optimizing dosage to minimize side effects, ensuring experimental accuracy and animal welfare.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is this compound and what is its primary mechanism of action? | This compound is a selective alpha-1 adrenergic receptor antagonist.[1] Its primary mechanism of action involves blocking alpha-1 adrenergic receptors, which leads to vasodilation and a subsequent decrease in blood pressure.[1] |
| What are the expected therapeutic effects of this compound in rats? | In rat models of hypertension, this compound is expected to lower blood pressure.[2] It has been shown to be an efficacious hypotensive agent in rats.[2][3] |
| What are the most common side effects of this compound observed in animal studies? | The most common side effects are direct extensions of its alpha-1 blocking activity and include hypotension (a drop in blood pressure) and orthostatic hypotension (a drop in blood pressure upon standing). Other potential side effects may include dizziness, headache, and fatigue, though these are more commonly reported in human use. |
| How does the potency of this compound compare to other alpha-1 blockers like Prazosin in rats? | Studies in rats have indicated that this compound is a less potent but more efficacious hypotensive agent compared to Prazosin. This means that while a higher dose of this compound may be needed to achieve the same level of alpha-1 adrenoceptor blockade as Prazosin, it can produce a greater overall reduction in blood pressure. |
| Is there a known LD50 or maximum tolerated dose for this compound in rats? | Specific LD50 or definitive maximum tolerated dose (MTD) data for oral administration of this compound in rats is not readily available in the provided search results. However, for the structurally related alpha-blocker Terazosin, the oral LD50 in rats is reported to be between 5.5 and 6.0 g/kg. This information may serve as a preliminary reference, but dedicated dose-ranging studies are crucial for this compound. |
Troubleshooting Guide: Managing Side Effects in Rat Experiments
This guide addresses common issues encountered during in vivo studies with this compound in rats.
| Observed Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Excessive drop in blood pressure (Hypotension) shortly after dosing. | The administered dose of this compound is too high, leading to an exaggerated pharmacological effect. | 1. Reduce the Dose: Lower the subsequent doses of this compound. A dose-response study is recommended to identify the optimal therapeutic window. 2. Staggered Dosing: If a high total daily dose is required, consider administering it in two or more smaller, divided doses to avoid sharp peaks in plasma concentration. 3. Monitor Continuously: Implement continuous blood pressure monitoring, especially in the initial hours after dosing, to capture the peak effect and adjust the dosage accordingly. |
| Rat appears lethargic, has an abnormal gait, or shows signs of dizziness (e.g., circling). | These are potential signs of orthostatic hypotension or a significant drop in cerebral blood flow due to vasodilation. | 1. Assess Orthostatic Hypotension: If feasible, use a tilt-table test to formally assess for orthostatic hypotension. 2. Behavioral Monitoring: Carefully observe the rats for any behavioral changes post-dosing. Record the onset and duration of these signs in relation to the dose administered. 3. Dose Adjustment: As with excessive hypotension, a dose reduction is the primary intervention. |
| Inconsistent blood pressure readings between animals in the same dose group. | Variability in oral absorption, metabolism, or individual sensitivity to the drug. | 1. Ensure Consistent Dosing Technique: Verify that the oral gavage or other administration method is consistent and accurate for all animals. 2. Control for Environmental Factors: Ensure that housing conditions, diet, and light/dark cycles are uniform for all experimental groups. 3. Increase Sample Size: A larger number of animals per group can help to account for individual biological variability. |
| Unexpected mortality in a dose group. | The administered dose may be approaching the lethal range, or there may be an interaction with other experimental conditions. | 1. Immediate Dose Reduction: Cease administration at the dose level where mortality occurred and reduce the dose for subsequent cohorts. 2. Necropsy: Perform a thorough necropsy on the deceased animals to investigate the cause of death. 3. Review Protocol: Carefully review the entire experimental protocol for any confounding factors. |
Experimental Protocols
Dose-Response Study for Hypotensive Effects and Side Effects
Objective: To determine the dose-dependent effects of orally administered this compound on blood pressure and to identify the threshold for observable side effects.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (n=8 per group).
-
Acclimatization: Acclimatize animals to the housing facility and handling for at least one week prior to the experiment.
-
Blood Pressure Measurement:
-
For conscious animals, use tail-cuff plethysmography for non-invasive blood pressure measurement. Train the animals to the restraining device and procedure for several days before the study to minimize stress-induced hypertension.
-
For more precise measurements, surgical implantation of radiotelemetry devices can be used to continuously monitor blood pressure and heart rate in freely moving animals.
-
-
Dosing:
-
Administer this compound via oral gavage.
-
Use a vehicle control group (e.g., water or 0.5% methylcellulose).
-
Select a range of doses based on literature for similar alpha-1 blockers (e.g., starting from a low dose of 1 mg/kg and escalating to 10 mg/kg, 30 mg/kg, and 100 mg/kg).
-
-
Data Collection:
-
Measure baseline blood pressure before dosing.
-
Measure blood pressure at regular intervals post-dosing (e.g., 30 min, 1, 2, 4, 6, and 24 hours) to capture the time of peak effect and duration of action.
-
Observe and record any clinical signs of side effects (e.g., lethargy, abnormal posture, piloerection) at each time point.
-
-
Data Analysis:
-
Calculate the mean change in blood pressure from baseline for each dose group.
-
Determine the dose at which a statistically significant hypotensive effect is observed.
-
Note the dose at which side effects first appear and their incidence within the group.
-
Visualizations
Signaling Pathway of this compound's Action
Caption: Mechanism of action of this compound.
Experimental Workflow for a Dose-Ranging Study
Caption: Workflow for a dose-ranging study in rats.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Effects of this compound and prazosin on blood pressure and on pressor responses to phenylephrine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The hypotensive effect of this compound is not caused solely by alpha 1-adrenoceptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Aqueous Solubility of Trimazosin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor aqueous solubility of Trimazosin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
This compound is a sympatholytic alpha-1 blocker used as an antihypertensive agent.[1][2][3] Its effectiveness can be limited by its low aqueous solubility, which can lead to poor dissolution, variable absorption, and reduced bioavailability when administered orally.[4][5] More than 40% of new chemical entities are poorly soluble in water, making this a common challenge in drug development.
Q2: What are the key physicochemical properties of this compound I should be aware of?
This compound is a weakly basic compound. Understanding its pKa and pH-dependent solubility is crucial for developing effective formulation strategies.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₉N₅O₆ | |
| Molecular Weight | 435.5 g/mol | |
| Predicted Water Solubility | 1.56 mg/mL | |
| pKa (Strongest Basic) | 5.99 |
Q3: My this compound powder is not dissolving in aqueous buffer. What are the initial troubleshooting steps?
Poor dissolution in aqueous buffers is a common starting point for troubleshooting. Here are some initial steps to take:
-
Verify Compound Purity and Buffer Preparation: Ensure you are using high-purity this compound and that your buffer components are accurately weighed and dissolved. Incorrect buffer concentration or pH can significantly impact solubility.
-
Assess pH: As a weak base, this compound's solubility is highly pH-dependent. Solubility will be greater in acidic conditions where the molecule is protonated and ionized. Consider using a buffer with a lower pH.
-
Apply Mechanical Energy: Gentle heating (e.g., to 37°C), vortexing, or sonication can help overcome the initial energy barrier for dissolution. However, be cautious of potential degradation with excessive heat.
-
Particle Size Reduction: Smaller particle sizes increase the surface area available for dissolution. While micronization can improve the dissolution rate, it does not affect the equilibrium solubility.
Troubleshooting Guides
Issue 1: Precipitation of this compound upon dilution of an organic stock solution into an aqueous medium.
This is a common problem when diluting a high-concentration stock solution (e.g., in DMSO) into an aqueous buffer for in vitro assays.
Root Cause Analysis:
Caption: Root cause analysis of precipitation upon dilution.
Troubleshooting Steps:
-
Reduce Final Concentration: The simplest solution is to lower the final working concentration of this compound in your experiment.
-
Optimize Co-solvent Concentration: If your experiment allows, a slight increase in the final concentration of the organic co-solvent (e.g., from 0.1% to 0.5% DMSO) may maintain solubility. Remember to include appropriate vehicle controls.
-
pH Adjustment of the Aqueous Medium: Since this compound is a weak base, ensure the pH of your final aqueous medium is sufficiently low to keep the drug in its more soluble, ionized form.
-
Utilize Solubilizing Excipients: Consider the inclusion of excipients in the aqueous medium to enhance solubility.
Issue 2: Low and variable oral bioavailability in preclinical studies.
This often points to solubility and dissolution rate limitations in the gastrointestinal tract.
Troubleshooting Workflow:
Caption: Workflow for improving in vivo bioavailability.
Experimental Protocols
Protocol 1: pH-Dependent Solubility Determination
Objective: To determine the equilibrium solubility of this compound across a physiologically relevant pH range.
Materials:
-
This compound powder
-
Phosphate buffered saline (PBS) at various pH values (e.g., 2.0, 4.5, 6.8, 7.4)
-
HPLC system with a suitable column and detection method
-
Shaking incubator or orbital shaker
-
0.22 µm syringe filters
Methodology:
-
Prepare a series of buffers at the desired pH values.
-
Add an excess amount of this compound powder to a known volume of each buffer in separate vials.
-
Incubate the vials at a constant temperature (e.g., 25°C or 37°C) with constant agitation for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After incubation, allow the suspensions to settle.
-
Carefully withdraw an aliquot from the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solids.
-
Dilute the filtrate with an appropriate solvent and analyze the concentration of dissolved this compound using a validated HPLC method.
-
Plot the solubility (in mg/mL or µg/mL) as a function of pH.
Protocol 2: Screening of Solubilizing Excipients
Objective: To identify effective excipients for enhancing the aqueous solubility of this compound.
Materials:
-
This compound powder
-
Aqueous buffer (at a pH where this compound has low solubility, e.g., pH 7.4)
-
A selection of excipients (see table below)
-
Protocol 1 materials
Methodology:
-
Prepare stock solutions of the selected excipients in the chosen aqueous buffer at various concentrations.
-
Following the procedure in Protocol 1, determine the solubility of this compound in each of the excipient solutions.
-
Compare the solubility of this compound in the presence of each excipient to its intrinsic solubility in the buffer alone.
Table of Potential Solubilizing Excipients for Weakly Basic Drugs:
| Excipient Class | Examples | Mechanism of Action |
| pH-modifying agents | Citric acid, Tartaric acid | Lowers the micro-environmental pH, promoting ionization of the basic drug. |
| Surfactants | Sodium lauryl sulfate, Tween 80, Polysorbates | Reduce surface tension and form micelles to encapsulate the drug. |
| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Form inclusion complexes where the hydrophobic drug resides in the cyclodextrin cavity. |
| Polymers for Solid Dispersions | Povidone (PVP), Copovidone, Hydroxypropyl methylcellulose phthalate (HPMCP) | Disperse the drug in a polymeric carrier, often in an amorphous state, to improve dissolution. |
| Lipid Excipients | Labrasol®, Gelucire® | Form lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) to solubilize lipophilic drugs. |
By systematically addressing these common issues and employing the outlined experimental approaches, researchers can effectively troubleshoot and overcome the challenges associated with the poor aqueous solubility of this compound.
References
- 1. This compound | C20H29N5O6 | CID 37264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Profile of this compound: an effective and safe antihypertensive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijmsdr.org [ijmsdr.org]
Technical Support Center: Refining HPLC-UV Methods for Trimazosin Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their High-Performance Liquid Chromatography with UV detection (HPLC-UV) methods for Trimazosin.
Troubleshooting Guide
This guide addresses common issues encountered during HPLC-UV analysis of this compound in a question-and-answer format.
Problem: Poor Peak Shape
Q1: My this compound peak is tailing. What are the likely causes and how can I fix it?
Peak tailing, where the latter part of the peak is drawn out, is a common issue, especially with basic compounds like this compound.
-
Cause 1: Secondary Interactions. this compound, with its basic functional groups, can interact with acidic residual silanol groups on the silica-based stationary phase of the HPLC column. This causes some molecules to lag behind, resulting in a tailing peak.[1][2][3][4][5]
-
Solution:
-
Lower Mobile Phase pH: Operate the mobile phase at a lower pH (e.g., 2.5-4.0) by adding modifiers like formic acid or trifluoroacetic acid. This protonates the silanol groups, minimizing their interaction with the basic analyte.
-
Use an End-Capped Column: Employ a column where the residual silanol groups have been chemically deactivated (end-capped) to reduce these secondary interactions.
-
Add a Competing Base: Incorporate a small amount of a competing base, such as triethylamine (TEA), into the mobile phase to block the active silanol sites.
-
-
-
Cause 2: Column Overload. Injecting too much sample can saturate the column, leading to peak distortion.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Cause 3: Column Contamination or Degradation. Accumulation of strongly retained sample components or degradation of the stationary phase at the column inlet can distort peak shape.
-
Solution:
-
Use a guard column to protect the analytical column from contaminants.
-
Flush the column with a strong solvent to remove contaminants. If the column is old or performance does not improve, it may need to be replaced.
-
-
Q2: I am observing split peaks for this compound. What could be the reason?
Split peaks can arise from several issues related to the column, the mobile phase, or the sample injection.
-
Cause 1: Column Void or Channeling. A void at the head of the column or uneven packing can cause the sample to travel through different paths, resulting in a split peak.
-
Solution: This usually indicates a damaged column that needs to be replaced.
-
-
Cause 2: Partially Blocked Frit. A blockage in the inlet frit of the column can disrupt the sample flow onto the column, leading to peak splitting.
-
Solution: Replace the column frit if possible, or replace the entire column. Filtering samples before injection can help prevent this.
-
-
Cause 3: Sample Solvent Incompatibility. If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion and splitting.
-
Solution: Dissolve the sample in the mobile phase or a solvent with a similar or weaker elution strength.
-
-
Cause 4: Co-eluting Impurity. What appears to be a split peak might be two different compounds eluting very close to each other.
-
Solution: Try injecting a smaller sample volume. If two distinct peaks appear, the separation needs to be improved by adjusting the mobile phase composition, temperature, or flow rate.
-
Problem: Unstable Baseline
Q3: My baseline is drifting. What should I investigate?
Baseline drift can be caused by several factors, including the mobile phase, detector, and column temperature.
-
Cause 1: Mobile Phase Issues.
-
Inadequate Equilibration: The column may not be fully equilibrated with the mobile phase.
-
Solution: Allow sufficient time for the column to equilibrate, especially when changing mobile phase composition.
-
-
Changing Composition: The composition of the mobile phase may be changing over time due to evaporation of a volatile component or inadequate mixing.
-
Solution: Prepare fresh mobile phase daily and ensure it is well-mixed. Use a mobile phase degasser.
-
-
Contamination: Contaminants in the mobile phase or from the system can slowly elute, causing the baseline to drift.
-
Solution: Use high-purity HPLC-grade solvents and reagents.
-
-
-
Cause 2: Detector Issues.
-
Temperature Fluctuation: The detector lamp or the flow cell may not have reached thermal stability.
-
Solution: Allow the detector to warm up for an adequate amount of time.
-
-
Contaminated Flow Cell: Contamination in the detector flow cell can lead to baseline drift.
-
Solution: Flush the flow cell with a strong, non-interfering solvent.
-
-
-
Cause 3: Column Temperature Fluctuation.
-
Solution: Use a column oven to maintain a constant and stable column temperature.
-
Q4: I am observing a noisy baseline. What are the common causes?
A noisy baseline can interfere with the detection and quantification of low-concentration analytes.
-
Cause 1: Air Bubbles in the System. Air bubbles passing through the detector cell are a common cause of baseline noise.
-
Solution: Degas the mobile phase thoroughly using an inline degasser, sonication, or helium sparging. Purge the pump to remove any trapped air bubbles.
-
-
Cause 2: Pump Issues. Worn pump seals or faulty check valves can cause pressure fluctuations, leading to a noisy baseline.
-
Solution: Perform regular pump maintenance, including replacing seals and cleaning or replacing check valves.
-
-
Cause 3: Mobile Phase Contamination or Improper Mixing. Impurities in the mobile phase or incomplete mixing can contribute to baseline noise.
-
Solution: Use high-purity solvents and ensure the mobile phase is well-mixed. A static mixer can be installed after the pump.
-
-
Cause 4: Detector Lamp Failing. An aging detector lamp can have reduced energy output, leading to increased noise.
-
Solution: Replace the detector lamp if it is near the end of its lifespan.
-
Problem: Poor Resolution
Q5: The peaks of this compound and an impurity are not well separated. How can I improve the resolution?
Poor resolution can be due to issues with column efficiency, analyte retention, or the selectivity of the chromatographic system.
-
Solution 1: Optimize the Mobile Phase.
-
Adjust Solvent Strength: Modify the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer. Increasing the aqueous portion will generally increase retention and may improve separation.
-
Change Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.
-
Adjust pH: For ionizable compounds like this compound, small changes in the mobile phase pH can significantly impact retention and selectivity.
-
-
Solution 2: Change the Column.
-
Increase Column Length or Decrease Particle Size: Using a longer column or a column with smaller particles will increase the column efficiency and can lead to better resolution.
-
Change Stationary Phase: If optimizing the mobile phase is not sufficient, switching to a column with a different stationary phase chemistry (e.g., C8, Phenyl) can provide the necessary selectivity.
-
-
Solution 3: Adjust Other Parameters.
-
Lower the Flow Rate: This can increase the efficiency of the separation, but will also increase the analysis time.
-
Adjust the Temperature: Changing the column temperature can affect the selectivity of the separation.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC-UV method for this compound?
Based on methods for structurally similar compounds like Terazosin, a good starting point would be a reversed-phase C18 or C8 column with a mobile phase consisting of a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer (e.g., phosphate or acetate) with an acidic modifier (e.g., formic acid or acetic acid) to control the pH. The detection wavelength can be set around 230-254 nm.
Q2: How do I choose the right column for this compound analysis?
For a basic compound like this compound, a C18 or C8 column is a common choice. To minimize peak tailing, consider using a modern, high-purity silica column that is end-capped. If tailing is still an issue, a column with a polar-embedded stationary phase could be beneficial.
Q3: What mobile phase pH is optimal for this compound?
To ensure good peak shape for a basic compound, it is generally recommended to work at a pH that is at least 2 pH units away from the pKa of the analyte. For this compound, which is basic, a lower pH (e.g., 2.5-4.0) is often used to keep the analyte in its protonated form and to suppress the ionization of residual silanol groups on the column, thereby reducing peak tailing.
Q4: How can I ensure my method is robust?
Method robustness is the ability of a method to remain unaffected by small, deliberate variations in method parameters. To assess robustness, you can systematically vary parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±10%) and observe the effect on the results.
Q5: What are system suitability tests and why are they important?
System suitability tests are a set of checks to ensure that the chromatographic system is performing correctly before running samples. Common system suitability parameters include retention time, peak area, tailing factor, theoretical plates (column efficiency), and resolution (between the analyte and a closely eluting peak). These tests confirm that the system is suitable for the intended analysis.
Experimental Protocols
The following are example HPLC-UV methods for compounds structurally related to this compound, which can be adapted and optimized for this compound analysis.
Method 1: Adapted from Terazosin Analysis
| Parameter | Condition |
| Column | Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 50 mM Phosphate Buffer (pH 3.0, adjusted with phosphoric acid) (30:70, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 20 µL |
| Sample Preparation | Dissolve the sample in the mobile phase. |
Method 2: Adapted from a Stability-Indicating Method for Prazosin and Terazosin
| Parameter | Condition |
| Column | Reversed-phase C18 |
| Mobile Phase | Water : Acetonitrile : Methanol : Glacial Acetic Acid : Diethylamine (25:35:40:1:0.017, v/v/v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient |
| Detection Wavelength | 254 nm |
| Injection Volume | 20 µL |
| Sample Preparation | Dissolve the sample in methanol. |
Visualizations
Caption: A typical workflow for HPLC-UV analysis.
Caption: A decision tree for troubleshooting common HPLC issues.
References
Technical Support Center: Minimizing Fluorescence Interference of Trimazosin in Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential fluorescence interference caused by Trimazosin in various assays. As the specific fluorescent properties of this compound are not extensively documented, this guide focuses on empowering users to characterize and mitigate potential interference in their experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is fluorescence interference and why should I be concerned about it when using this compound?
A1: Fluorescence interference in assays occurs when a substance, in this case potentially this compound, emits its own light (autofluorescence), absorbs the light used to excite the assay's fluorophore, or absorbs the light emitted by the fluorophore (quenching and inner filter effect).[1][2] This can lead to inaccurate results, such as false positives or false negatives, by artificially increasing or decreasing the measured fluorescence signal.[3][4] Given that many small molecules with aromatic ring structures can exhibit fluorescent properties, it is crucial to assess this compound for potential interference in your specific fluorescence-based assay to ensure data integrity.[3]
Q2: What are the primary mechanisms of fluorescence interference?
A2: The three main mechanisms of fluorescence interference are:
-
Autofluorescence: The compound itself is fluorescent and emits light at or near the same wavelengths used for your assay's fluorophore, leading to a higher background signal.
-
Fluorescence Quenching: The compound interacts with the excited fluorophore from your assay, causing it to return to its ground state without emitting a photon, thus decreasing the fluorescence signal.
-
Inner Filter Effect (IFE): The compound absorbs the excitation light intended for the fluorophore (primary IFE) or absorbs the emission light from the fluorophore before it reaches the detector (secondary IFE). This also results in a lower-than-expected fluorescence signal.
Q3: How can I determine if this compound is interfering with my assay?
A3: A series of control experiments are necessary to determine if this compound is causing interference. These include:
-
Compound-Only Control: Measure the fluorescence of this compound in your assay buffer at the same excitation and emission wavelengths used for your fluorophore. A significant signal indicates autofluorescence.
-
Fluorophore + Compound Control: Measure the fluorescence of your assay's fluorophore in the presence and absence of this compound. A decrease in fluorescence in the presence of this compound suggests quenching or the inner filter effect.
-
Absorbance Spectrum: Measure the absorbance spectrum of this compound to see if it absorbs light at the excitation and/or emission wavelengths of your fluorophore, which would indicate a potential for the inner filter effect.
Q4: What are the general strategies to minimize fluorescence interference from a compound like this compound?
A4: Several strategies can be employed to mitigate fluorescence interference:
-
Red-Shifting the Assay: Switching to a fluorophore with excitation and emission wavelengths in the longer, red-shifted part of the spectrum can often avoid the autofluorescence range of many small molecules.
-
Time-Resolved Fluorescence (TRF): If this compound's autofluorescence has a short lifetime, using a TRF assay with a lanthanide-based fluorophore, which has a long fluorescence lifetime, can allow you to measure the assay signal after the compound's fluorescence has decayed.
-
Background Subtraction: For consistent autofluorescence, you can measure the signal from a "compound-only" control and subtract it from your experimental wells.
-
Mathematical Correction for Inner Filter Effect: If you determine the absorbance of this compound at the excitation and emission wavelengths, you can use established formulas to correct the measured fluorescence intensity.
-
Assay Reconfiguration: If possible, switching to a non-fluorescence-based detection method (e.g., luminescence, absorbance) can serve as an orthogonal assay to validate your findings.
Troubleshooting Guides
This section provides a step-by-step approach to identifying and mitigating fluorescence interference from this compound.
Guide 1: Identifying the Type of Interference
Problem: You observe unexpected or inconsistent results in your fluorescence assay when using this compound.
Troubleshooting Workflow:
Caption: A decision tree to diagnose the type of fluorescence interference.
Guide 2: Mitigating Identified Interference
| Interference Type | Mitigation Strategy | Principle | Considerations |
| Autofluorescence | 1. Background Subtraction | Subtract the signal from a "compound-only" control. | Assumes autofluorescence is additive and not affected by other assay components. |
| 2. Red-Shift Assay | Use a fluorophore with excitation/emission wavelengths outside of this compound's fluorescence range. | Requires validation of the new fluorophore in your assay. | |
| 3. Time-Resolved Fluorescence (TRF) | Differentiates between short-lived compound fluorescence and long-lived probe fluorescence. | Requires a plate reader capable of TRF measurements and suitable lanthanide-based probes. | |
| Quenching | 1. Decrease Compound Concentration | Reduces the frequency of interactions between the compound and the fluorophore. | May not be feasible if high concentrations are required for biological activity. |
| 2. Change Fluorophore | Select a fluorophore that is less susceptible to quenching by this compound. | May require re-optimization of the assay. | |
| Inner Filter Effect | 1. Mathematical Correction | Use absorbance values to correct the measured fluorescence intensity. | Requires accurate absorbance measurements and is an approximation. |
| 2. Decrease Pathlength | Use low-volume plates or instruments that read from the top or bottom of the well. | Instrument-dependent. | |
| 3. Sample Dilution | Lowers the concentration of the absorbing species. | May reduce the signal-to-noise ratio. |
Experimental Protocols
Protocol 1: Characterization of this compound Autofluorescence
Objective: To determine if this compound is autofluorescent at the excitation and emission wavelengths of your assay.
Materials:
-
This compound stock solution
-
Assay buffer
-
Black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer, starting from the highest concentration used in your assay down to a buffer-only control.
-
Add 100 µL of each dilution to triplicate wells of the microplate.
-
Set the fluorescence plate reader to the excitation and emission wavelengths of your primary assay's fluorophore.
-
Measure the fluorescence intensity of each well.
Data Analysis:
-
Subtract the average fluorescence of the buffer-only control wells from the fluorescence of the wells containing this compound.
-
Plot the background-subtracted fluorescence intensity against the this compound concentration. A concentration-dependent increase in fluorescence indicates autofluorescence.
Protocol 2: Assessment of Quenching or Inner Filter Effect
Objective: To determine if this compound quenches the fluorescence of your assay's fluorophore or causes an inner filter effect.
Materials:
-
This compound stock solution
-
Your assay's fluorophore at a fixed concentration in assay buffer
-
Assay buffer
-
Black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In the microplate, add 50 µL of the fluorophore solution to each well.
-
Add 50 µL of the this compound serial dilutions to the wells containing the fluorophore. Include control wells with 50 µL of assay buffer instead of this compound.
-
Incubate the plate under the same conditions as your primary assay.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
Data Analysis:
-
Calculate the average fluorescence of the control wells (fluorophore only).
-
For each this compound concentration, calculate the percentage of fluorescence relative to the control.
-
A concentration-dependent decrease in fluorescence suggests quenching or an inner filter effect.
Protocol 3: Measurement of this compound Absorbance Spectrum
Objective: To determine if this compound absorbs light at the excitation and/or emission wavelengths of your assay's fluorophore.
Materials:
-
This compound solution at the highest concentration used in your assay
-
Assay buffer
-
UV-Vis spectrophotometer or microplate reader with absorbance capabilities
-
Quartz cuvette or UV-transparent microplate
Procedure:
-
Blank the spectrophotometer with the assay buffer.
-
Measure the absorbance of the this compound solution across a range of wavelengths that includes the excitation and emission wavelengths of your assay's fluorophore.
Data Analysis:
-
Examine the absorbance spectrum. Significant absorbance (typically >0.05 AU) at the excitation or emission wavelengths of your fluorophore indicates a high probability of an inner filter effect.
Data Presentation
Table 1: Hypothetical Autofluorescence Data for this compound
| This compound (µM) | Raw Fluorescence (RFU) | Background Subtracted (RFU) |
| 100 | 15,000 | 14,500 |
| 50 | 8,000 | 7,500 |
| 25 | 4,500 | 4,000 |
| 12.5 | 2,500 | 2,000 |
| 6.25 | 1,200 | 700 |
| 0 (Buffer) | 500 | 0 |
Table 2: Hypothetical Quenching/IFE Data for this compound
| This compound (µM) | Fluorescence with Probe (RFU) | % of Control Fluorescence |
| 100 | 20,000 | 40% |
| 50 | 30,000 | 60% |
| 25 | 40,000 | 80% |
| 12.5 | 45,000 | 90% |
| 6.25 | 48,000 | 96% |
| 0 (Control) | 50,000 | 100% |
Visualizations
Caption: The three primary mechanisms of fluorescence interference.
Caption: A general workflow for addressing potential fluorescence interference.
References
Technical Support Center: Strategies to Enhance the In Vivo Bioavailability of Trimazosin
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the in vivo bioavailability of Trimazosin.
Understanding the Challenge: this compound's Bioavailability
This compound, an α1-adrenergic receptor antagonist, is utilized in the management of hypertension. Its clinical efficacy is dependent on its bioavailability, which has been reported to be approximately 61% for standard oral formulations.[1] This incomplete bioavailability can be attributed to factors such as its poor aqueous solubility, which limits its dissolution rate in the gastrointestinal tract, and potential first-pass metabolism. Enhancing the oral bioavailability of this compound is a critical goal to improve its therapeutic outcomes and ensure consistent dose-response relationships.
This guide explores several advanced formulation strategies to overcome these limitations.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound formulation is showing poor dissolution in vitro. What are the likely causes and how can I improve it?
A: Poor dissolution is a common issue for poorly water-soluble drugs like this compound and is a primary reason for low bioavailability.
-
Potential Causes:
-
High Crystallinity: The stable crystalline form of this compound has low energy, making it difficult to dissolve.
-
Poor Wettability: The hydrophobic nature of the drug powder can prevent effective interaction with gastrointestinal fluids.
-
Large Particle Size: A low surface area-to-volume ratio reduces the contact area for dissolution.
-
-
Troubleshooting Strategies:
-
Particle Size Reduction: Micronization or nanomilling increases the surface area of the drug, which can significantly enhance the dissolution rate.
-
Amorphous Solid Dispersions: Dispersing this compound in a polymeric carrier in an amorphous state can bypass the crystal lattice energy, leading to higher apparent solubility and faster dissolution.
-
Use of Solubilizing Excipients: Incorporating surfactants, wetting agents, or hydrophilic polymers into your formulation can improve the wettability and solubility of this compound.
-
Q2: I'm observing high inter-subject variability in my animal pharmacokinetic studies with this compound. What formulation factors could be contributing to this?
A: High variability in in vivo studies often points to formulation-dependent absorption issues.
-
Potential Causes:
-
Food Effects: The absorption of your formulation may be significantly influenced by the presence or absence of food in the GI tract.
-
Precipitation in the GI Tract: The drug may dissolve initially but then precipitate into a less soluble form as it moves through the varying pH environments of the gut.
-
Inconsistent Dispersion: A non-uniform formulation can lead to variable drug release and absorption.
-
-
Troubleshooting Strategies:
-
Lipid-Based Formulations (SEDDS/SMEDDS): Self-emulsifying drug delivery systems (SEDDS) can reduce food effects and maintain the drug in a solubilized state, leading to more consistent absorption.
-
Precipitation Inhibitors: Incorporating polymers like HPMC or PVP in your formulation can help maintain a supersaturated state and prevent the drug from precipitating in the gut.
-
Robust Formulation Development: Ensure your formulation process (e.g., mixing, granulation) results in a homogenous product.
-
Q3: I am considering a solid dispersion approach for this compound. Which manufacturing method is most suitable?
A: The choice of manufacturing method for solid dispersions depends on the physicochemical properties of this compound and the selected carrier.
-
Hot-Melt Extrusion (HME):
-
Advantages: This is a solvent-free, continuous process that is readily scalable. It's suitable for thermally stable drugs and polymers.
-
Considerations: Requires screening for a polymer in which this compound is miscible and that can be processed at a temperature below the degradation point of the drug.
-
-
Spray Drying:
-
Advantages: Suitable for heat-sensitive drugs as the exposure to high temperatures is brief. It often produces fine particles with a high surface area.
-
Considerations: Requires that the drug and carrier are soluble in a common volatile solvent. Residual solvent must be carefully controlled.
-
-
Solvent Evaporation:
-
Advantages: A simple method often used at the lab scale for initial screening of formulations.
-
Considerations: Scalability can be a challenge, and removal of the solvent is a critical step.
-
Q4: Can chemical modification be used to improve this compound's bioavailability?
A: Yes, creating a prodrug of this compound is a potential strategy.
-
Approach: A prodrug is a bioreversible derivative of the parent drug. For this compound, a prodrug could be designed to have improved solubility or permeability. For instance, a more hydrophilic moiety could be attached to the this compound molecule, which is then cleaved in vivo by enzymes to release the active drug.
-
Considerations: This approach requires significant medicinal chemistry efforts to design and synthesize a prodrug that has the desired properties and is efficiently converted to the active form at the target site.
Quantitative Data on Bioavailability Enhancement Strategies
The following tables summarize pharmacokinetic data for this compound from a standard tablet (ST) and a sustained-release tablet (SRT), and provide illustrative examples of bioavailability enhancement for structurally similar α1-blockers (Prazosin and Doxazosin) using advanced formulation techniques.
Table 1: Pharmacokinetic Parameters of this compound Formulations in Humans
| Formulation | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) | Reference |
| Standard Tablet (ST) | 100 mg (tid) | 13,500 ± 2,300 | ~1.5 | - | 100 (Reference) | [2] |
| Sustained-Release Tablet (SRT) | 300 mg (qd) | 8,100 ± 3,000 | ~10.5 | - | ~65% of ST | [2] |
Data presented as mean ± SD. AUC data was not provided in a directly comparable format in the source.
Table 2: Illustrative Examples of Bioavailability Enhancement for Structurally Similar α1-Blockers
| Drug | Formulation Strategy | Key Findings | Fold-Increase in Bioavailability (Approx.) | Reference |
| Prazosin | Floating Microspheres | Significant increase in Cmax and AUC compared to pure drug in rats. | > 2-fold | [3] |
| Doxazosin | Solid Self-Nanoemulsifying Drug Delivery System (S-SNEDDS) | 100% drug release in 20 minutes compared to 39% for the pure drug. Showed a better antihypertensive effect than nanosuspension. | Not directly measured, but release was >2.5-fold higher. | [4] |
| Prazosin | Solid Lipid Nanoparticles (SLNs) | In-vitro release was much higher than the pure drug. | In vivo data not provided, but enhanced bioavailability is expected. |
These examples are for illustrative purposes to demonstrate the potential of these technologies, as direct comparative data for advanced this compound formulations is not available in the cited literature.
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Hot-Melt Extrusion (HME)
-
Polymer Selection: Screen various polymers (e.g., Soluplus®, Kollidon® VA64, Eudragit® grades) for their ability to dissolve this compound and form a stable amorphous solid dispersion.
-
Pre-blending: Create a physical mixture of this compound and the selected polymer at a predetermined ratio (e.g., 10-30% drug load).
-
Extruder Setup:
-
Use a co-rotating twin-screw extruder.
-
Set the barrel temperature profile. For example, for a formulation with Soluplus®, the temperature zones could be set from 100°C to 160°C.
-
Set the screw speed (e.g., 100 rpm).
-
-
Extrusion: Feed the physical mixture into the extruder at a constant rate. The molten material is then forced through a die to form a continuous strand.
-
Downstream Processing: Cool the extrudate on a conveyor belt until it solidifies.
-
Milling: Mill the cooled extrudate into a fine powder using a suitable mill (e.g., a Quadro Comil).
-
Characterization:
-
DSC and XRD: Confirm the amorphous nature of the this compound within the dispersion.
-
In Vitro Dissolution: Perform dissolution testing in a relevant medium (e.g., pH 1.2 and 6.8 buffers) to assess the enhancement in drug release.
-
Protocol 2: Preparation of this compound Nanosuspension by Media Milling
-
Formulation:
-
Prepare an aqueous solution containing a stabilizer (e.g., 0.5% HPMC) and a surfactant (e.g., 0.5% Tween 80).
-
Disperse this compound powder in this solution to create a pre-suspension.
-
-
Milling Process:
-
Add the pre-suspension and milling media (e.g., zirconium beads, 0.1-0.8 mm diameter) to the milling chamber.
-
Mill at a high speed (e.g., 2500-4000 rpm) for a specified duration (e.g., 15-60 minutes). The optimal time should be determined experimentally.
-
-
Separation: Separate the nanosuspension from the milling media.
-
Characterization:
-
Particle Size and Zeta Potential: Use Dynamic Light Scattering (DLS) to measure the particle size distribution and zeta potential. The target is typically a mean particle size below 500 nm with a low polydispersity index (PDI).
-
In Vitro Dissolution: Compare the dissolution rate of the nanosuspension to the unmilled drug.
-
-
Solidification (Optional): The nanosuspension can be lyophilized or spray-dried to produce a solid powder for incorporation into tablets or capsules.
Protocol 3: Formulation of a this compound Self-Emulsifying Drug Delivery System (SEDDS)
-
Excipient Screening:
-
Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor EL, Tween 80), and cosolvents (e.g., Transcutol HP, PEG 400).
-
-
Phase Diagram Construction:
-
Based on solubility data, select an oil, surfactant, and cosolvent.
-
Construct a ternary phase diagram by mixing the components in different ratios and observing the resulting mixtures after gentle agitation and dilution with an aqueous phase. Identify the region that forms a clear or bluish-white emulsion (microemulsion or nanoemulsion).
-
-
Formulation Preparation:
-
Select a ratio of oil, surfactant, and cosolvent from the optimal region of the phase diagram.
-
Dissolve the required amount of this compound in this mixture with gentle heating and stirring until a clear solution is formed.
-
-
Characterization:
-
Self-Emulsification Time and Droplet Size: Add the formulation to water and measure the time it takes to emulsify. Determine the globule size and PDI of the resulting emulsion using DLS.
-
Thermodynamic Stability: Centrifuge the formulation and subject it to freeze-thaw cycles to assess its physical stability.
-
In Vitro Drug Release: Perform dissolution studies using a dialysis membrane method to evaluate drug release from the emulsified system.
-
Visualizations
Caption: Workflow for developing and evaluating bioavailability-enhanced this compound formulations.
Caption: Simplified signaling pathway of the α1-adrenergic receptor blocked by this compound.
References
- 1. Pharmacokinetics and pharmacodynamics of this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of a sustained-release this compound tablet formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ajptonline.com [ajptonline.com]
- 4. Oral bioavailability enhancement of doxazosin mesylate: Nanosuspension versus self-nanoemulsifying drug delivery systems | ADMET and DMPK [pub.iapchem.org]
Validation & Comparative
A Comparative Guide to the Efficacy of Trimazosin and Prazosin
Authored for: Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Trimazosin and Prazosin, two quinazoline derivatives that function as antihypertensive agents. The primary mechanism for both involves the antagonism of alpha-1 (α1) adrenergic receptors, leading to vasodilation and a reduction in blood pressure. However, emerging evidence suggests this compound possesses a dual mechanism of action, distinguishing its pharmacological profile from the highly selective α1-blockade of Prazosin.
This document synthesizes preclinical and clinical data to offer a comprehensive overview of their comparative efficacy, pharmacodynamics, and underlying mechanisms, supported by detailed experimental protocols and pathway visualizations.
Quantitative Data Summary
The following tables summarize the key pharmacodynamic and clinical properties of this compound and Prazosin based on available experimental data.
Table 1: Comparative Pharmacodynamic Properties
| Parameter | This compound | Prazosin | Citation(s) |
| Primary Mechanism | α1-Adrenergic Receptor Antagonist | Selective α1-Adrenergic Receptor Antagonist | [1][2] |
| Secondary Mechanism | Suspected direct vasodilation (non-α1 mediated) | None identified | [1][3] |
| Receptor Binding Affinity | ~100-fold lower affinity for α1-adrenoceptors than Prazosin | High affinity for α1-adrenoceptors (pA2 ~9.8-10.7) | [3] |
Table 2: Comparative Clinical Efficacy
Note: Direct head-to-head, double-blind clinical trial data reporting specific mmHg changes for both drugs in treating essential hypertension is limited in the available literature. The following is a summary of findings from preclinical studies and trials in related conditions.
| Efficacy Parameter | This compound | Prazosin | Citation(s) |
| Antihypertensive Potency | Less potent at α1-adrenoceptors | More potent at α1-adrenoceptors | |
| Antihypertensive Efficacy | More efficacious in preclinical models, suggesting contribution from its secondary mechanism. | Effective hypotensive agent. | |
| Congestive Heart Failure | Effective in lowering resting systolic and diastolic blood pressure and improving exercise duration. | Effective in lowering resting systolic and diastolic blood pressure and improving exercise duration. | |
| Dosing Frequency | Typically administered twice daily. | Typically administered two or three times daily. |
Table 3: Comparative Safety & Tolerability Profile
| Adverse Effect | This compound | Prazosin | Citation(s) |
| General Profile | Side effect profile reported to be comparable to placebo and less frequent than propranolol. | Well-tolerated in most patients. | |
| First-Dose Effect | (Not specified in comparative trials) | A known risk, characterized by significant orthostatic hypotension and syncope after the initial dose. | |
| Common Side Effects | (Not specified in comparative trials) | Dizziness, headache, drowsiness, lack of energy, weakness, palpitations, and nausea (5-10% incidence). |
Mechanism of Action and Signaling Pathway
Both Prazosin and this compound exert their primary effect by blocking α1-adrenergic receptors on vascular smooth muscle. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by endogenous catecholamines like norepinephrine, initiate a signaling cascade leading to vasoconstriction.
The canonical signaling pathway is as follows:
-
Norepinephrine Release: Sympathetic nerve terminals release norepinephrine.
-
Receptor Binding: Norepinephrine binds to the α1-adrenergic receptor.
-
Gq Protein Activation: The receptor activates the associated Gq heterotrimeric G-protein.
-
PLC Activation: The α-subunit of the Gq protein activates Phospholipase C (PLC).
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Release: IP3 binds to receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).
-
PKC Activation & Contraction: The rise in intracellular Ca2+ and the presence of DAG activate Protein Kinase C (PKC) and other calcium-dependent pathways, leading to smooth muscle contraction and vasoconstriction.
Prazosin and this compound act as competitive antagonists at the α1-receptor, preventing norepinephrine from binding and thereby inhibiting this entire cascade, which results in vasodilation and a decrease in blood pressure. Studies suggest this compound also has an additional direct vasodilator effect, which may contribute to its greater hypotensive efficacy despite its lower affinity for the α1-receptor.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This protocol describes a representative method for determining the binding affinity of this compound and Prazosin for the α1-adrenergic receptor using [³H]-Prazosin as the radioligand.
1. Membrane Preparation:
-
Tissue (e.g., rat cerebral cortex or transfected cells expressing human α1-receptors) is homogenized in an ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM EDTA, pH 7.4) containing protease inhibitors.
-
The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and large debris.
-
The supernatant is then subjected to high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a binding buffer (e.g., 50mM Tris-HCl, 5mM MgCl₂, pH 7.4).
-
Protein concentration is determined using a standard method, such as the BCA assay.
2. Binding Assay:
-
The assay is performed in a 96-well plate format in a final volume of 250 µL.
-
To each well, add:
-
50 µL of competing unlabeled ligand (Prazosin, this compound, or vehicle) at various concentrations.
-
150 µL of the membrane preparation (containing a defined amount of protein, e.g., 50-100 µg).
-
50 µL of [³H]-Prazosin at a fixed concentration (typically near its Kd value, e.g., 0.5 nM).
-
-
Total Binding wells contain [³H]-Prazosin and membrane suspension without any competing ligand.
-
Non-specific Binding wells contain [³H]-Prazosin, membrane suspension, and a high concentration of a non-radiolabeled antagonist (e.g., 10 µM phentolamine) to saturate all specific binding sites.
-
The plate is incubated for 60 minutes at 30°C with gentle agitation to reach equilibrium.
3. Filtration and Counting:
-
The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which traps the membranes with bound radioligand.
-
Filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.
-
The filters are dried, and a scintillation cocktail is added.
-
Radioactivity is quantified using a liquid scintillation counter.
4. Data Analysis:
-
Specific Binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the competing ligand that inhibits 50% of the specific binding (IC₅₀) is determined by non-linear regression analysis of the competition curve.
-
The inhibition constant (Ki) is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Double-Blind, Randomized Clinical Trial for Hypertension
This protocol outlines a representative design for a clinical study comparing the antihypertensive efficacy of this compound and Prazosin.
1. Study Design:
-
A multicenter, randomized, double-blind, parallel-group study.
2. Patient Population:
-
Adult male and female patients (e.g., 18-70 years old) with a diagnosis of mild to moderate essential hypertension.
-
Defined by a baseline seated diastolic blood pressure (DBP) between 95 and 114 mmHg after a washout period.
-
Exclusion criteria would include secondary hypertension, significant renal or hepatic impairment, and contraindications to alpha-blocker therapy.
3. Study Phases:
-
Phase I: Placebo Lead-in (2-4 weeks): All eligible patients receive a single-blind placebo to establish a stable blood pressure baseline and ensure compliance.
-
Phase II: Active Treatment (12-16 weeks): Patients are randomized to one of two treatment arms:
-
Arm A: this compound
-
Arm B: Prazosin
-
-
Dose Titration: Treatment begins with a low initial dose (e.g., Prazosin 1 mg; this compound 50 mg) taken at bedtime to minimize the first-dose effect. The dose is gradually increased at 1-2 week intervals based on blood pressure response and tolerability, up to a predefined maximum dose (e.g., Prazosin 20 mg/day; this compound 300 mg/day). Doses are typically divided (e.g., BID or TID).
-
Maintenance: Once the therapeutic goal (e.g., seated DBP < 90 mmHg or a reduction of ≥ 10 mmHg) is achieved, the patient continues on that dose for the remainder of the study.
4. Efficacy and Safety Assessments:
-
Primary Efficacy Endpoint: The mean change from baseline in seated systolic and diastolic blood pressure at the end of the treatment period.
-
Secondary Endpoints: Responder rate (percentage of patients achieving the therapeutic goal), changes in standing blood pressure, heart rate, and serum lipid profiles.
-
Safety Monitoring: Recording of all adverse events at each study visit. Standard laboratory tests (hematology, clinical chemistry) and electrocardiograms (ECGs) are performed at baseline and at the end of the study.
5. Statistical Analysis:
-
An intent-to-treat (ITT) analysis is performed on all randomized patients who received at least one dose of the study medication.
-
Analysis of covariance (ANCOVA) is used to compare the changes in blood pressure between the two treatment groups, with baseline blood pressure as a covariate.
-
Adverse event frequencies are compared using chi-square or Fisher's exact tests.
References
- 1. The hypotensive effect of this compound is not caused solely by alpha 1-adrenoceptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound and prazosin on blood pressure and on pressor responses to phenylephrine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of the Side Effect Profiles of Trimazosin and Doxazosin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the side effect profiles of two alpha-1 adrenergic receptor antagonists, Trimazosin and Doxazosin. Both medications are utilized in the management of hypertension, with Doxazosin also being a common treatment for benign prostatic hyperplasia (BPH). This document synthesizes available clinical data to assist researchers and drug development professionals in understanding the nuanced differences in the adverse event profiles of these two therapeutic agents.
Mechanism of Action
This compound and Doxazosin are both competitive alpha-1 adrenoceptor antagonists.[1] By blocking these receptors on smooth muscle cells of blood vessels, they induce vasodilation, leading to a decrease in peripheral resistance and consequently, a reduction in blood pressure.[2][3] In the context of BPH, Doxazosin's blockade of alpha-1 receptors in the prostate and bladder neck results in smooth muscle relaxation, improving urinary flow.[3]
Comparative Side Effect Profile
The following table summarizes the known side effects of this compound and Doxazosin based on available clinical trial data and post-marketing surveillance. It is important to note that quantitative data, particularly from head-to-head comparative trials, is more robust for Doxazosin.
| Side Effect Category | This compound | Doxazosin |
| Cardiovascular | Orthostatic hypotension (dizziness or fainting upon standing), particularly at the beginning of treatment or with dose escalation.[2] Generally described as having a side effect profile comparable to placebo in some studies. | Orthostatic hypotension/syncope (dose-related), dizziness, edema, tachycardia. In the ALLHAT trial, the doxazosin arm was stopped early due to a higher incidence of congestive heart failure compared to a diuretic. |
| Neurological | Dizziness, headache, fatigue, nasal congestion. These are typically reported as mild and transient. | Dizziness, fatigue, headache, weakness, vertigo. |
| Urogenital | Not well-documented in available literature. | Retrograde ejaculation, priapism (rare but serious). |
| Gastrointestinal | Not commonly reported as a significant side effect. | Nausea, abdominal pain. |
| General | Generally well-tolerated with a favorable safety profile. Side effects are often a reflection of its hemodynamic effects. | Asthenia (weakness), upper respiratory tract infection, rhinitis, dyspnea, allergic reactions. |
Note: The incidence of side effects for Doxazosin can vary depending on the dosage and patient population. For instance, in normotensive patients, meta-analyses have shown an extra 5%–20% incidence of dizziness with doxazosin compared to placebo. Real-world data from the Eudra-Vigilance database indicates a significant number of adverse event reports for doxazosin, including neuro-vascular and sexual side effects. For this compound, while studies mention a good safety profile, specific incidence rates from large-scale trials are not as readily available in the public domain.
Experimental Protocols for Side Effect Assessment
The evaluation of side effect profiles in clinical trials for antihypertensive and BPH medications typically involves a multi-faceted approach to ensure patient safety and gather comprehensive data.
1. Patient-Reported Outcomes:
-
Adverse Event Questionnaires: Standardized or study-specific questionnaires are administered at baseline and regular follow-up visits to systematically capture the incidence, severity, and duration of potential side effects.
-
Spontaneous Reporting: Patients are encouraged to report any new or worsening symptoms to the clinical trial staff at any time.
2. Clinical and Laboratory Monitoring:
-
Vital Signs: Regular measurement of blood pressure (both supine and standing to detect orthostatic hypotension) and heart rate is crucial.
-
Physical Examinations: A thorough physical examination is conducted at scheduled intervals to identify any objective signs of adverse events.
-
Laboratory Tests: Blood and urine samples are collected to monitor for any changes in hematology, clinical chemistry, and urinary parameters that could indicate drug-related toxicity.
3. Causality Assessment:
-
The relationship between the investigational drug and a reported adverse event is systematically assessed by the investigator. This involves considering the temporal relationship of the event to drug administration, the patient's medical history, and concomitant medications.
4. Data Monitoring Committees:
-
Independent Data Monitoring Committees (DMCs) are often established for large clinical trials to review accumulating safety data and make recommendations regarding the continuation, modification, or termination of the study.
Visualizing the Process and Pathway
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Experimental Workflow for Side Effect Assessment.
Caption: Alpha-1 Adrenergic Receptor Antagonism Pathway.
References
Cross-Validation of Trimazosin's Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the potential effects of Trimazosin in various cell lines. Due to limited direct research on this compound's anti-proliferative and apoptotic effects, this guide draws parallels with structurally similar and well-studied quinazoline-based alpha-1 adrenergic receptor antagonists, Doxazosin and Terazosin.
This compound, an alpha-1 blocker, belongs to the quinazoline class of compounds.[1][2][3][4] This structural similarity is significant because other quinazoline-based alpha-1 blockers, notably Doxazosin and Terazosin, have demonstrated notable anti-cancer effects in various cell lines, particularly in prostate cancer.[3] These effects are reported to be independent of their primary alpha-1 adrenoceptor antagonist activity, suggesting a mechanism tied to their chemical structure. In contrast, non-quinazoline alpha-1 blockers like Tamsulosin do not exhibit these same apoptotic properties.
This guide will summarize the known effects of Doxazosin and Terazosin as a predictive framework for the potential, yet unverified, activities of this compound.
Comparative Effects of Quinazoline-Based Alpha-1 Blockers
The following tables summarize the observed effects of Doxazosin and Terazosin on various cancer cell lines. This data serves as a reference for hypothesizing the potential effects of this compound.
Table 1: Effects of Doxazosin on Cancer Cell Lines
| Cell Line | Cancer Type | Observed Effects | Key Findings |
| PC-3 | Prostate Cancer | Induction of apoptosis, inhibition of cell viability, decreased DNA synthesis. | Apoptosis is induced in a dose-dependent manner. The effects are independent of alpha-1 adrenoceptor blockade. |
| DU-145 | Prostate Cancer | Induction of apoptosis, inhibition of cell viability. | Similar to PC-3 cells, Doxazosin induces apoptosis. |
| LNCaP | Prostate Cancer | Induction of apoptosis, decreased cell growth and proliferation. | Demonstrates broad efficacy against different prostate cancer cell types. |
| BPH-1 | Benign Prostatic Hyperplasia | Induction of apoptosis. | Shows that the apoptotic effect is not limited to malignant cells. |
| HL-1 | Cardiomyocytes | Induction of apoptosis. | Suggests potential for off-target effects that warrant further investigation. |
| A549, PANC-1, GS-Y01 | Lung Cancer, Pancreatic Cancer, Glioblastoma | Inhibition of cell growth and cytotoxicity. | Indicates a broader potential anti-cancer activity beyond prostate cancer. |
Table 2: Effects of Terazosin on Cancer Cell Lines
| Cell Line | Cancer Type | Observed Effects | Key Findings |
| PC-3 | Prostate Cancer | Induction of apoptosis, inhibition of cell viability, G1 phase cell cycle arrest. | Cell death is associated with the up-regulation of p27KIP1 and Bax, and down-regulation of Bcl-2. |
| DU-145 | Prostate Cancer | Inhibition of cell growth, G1 phase cell cycle arrest. | The growth-inhibiting effects are linked to cell cycle arrest. |
| LNCaP | Prostate Cancer | Induction of apoptosis, decreased cell growth and proliferation. | Consistent pro-apoptotic effects across various prostate cancer cell lines. |
Postulated Signaling Pathway for Quinazoline-Based Alpha-1 Blockers
The pro-apoptotic effects of Doxazosin and Terazosin are believed to be mediated through pathways independent of alpha-1 adrenoceptor blockade. Research points towards the involvement of the Transforming Growth Factor-β (TGF-β) signaling pathway and a death receptor-mediated pathway, specifically involving the Fas receptor.
Caption: Postulated apoptotic pathway of quinazoline-based alpha-1 blockers.
Experimental Protocols
To validate the effects of this compound and compare them to its analogs, the following experimental protocols are recommended.
Cell Viability Assay (Resazurin Reduction Assay)
This assay measures the metabolic activity of viable cells.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Drug Treatment: Treat cells with varying concentrations of this compound (and controls like Doxazosin, Terazosin, and a vehicle control) for 24, 48, or 72 hours.
-
Resazurin Addition: Add resazurin solution (e.g., 0.2 mg/ml) to each well and incubate for 2-4 hours at 37°C.
-
Measurement: Measure the fluorescence or absorbance at the appropriate wavelengths (e.g., 560 nm excitation and 590 nm emission).
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Apoptosis Detection (TUNEL Assay)
The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay detects DNA fragmentation, a hallmark of apoptosis.
-
Cell Culture and Treatment: Grow cells on coverslips in a petri dish and treat with this compound as described above.
-
Fixation and Permeabilization: Fix the cells with a formaldehyde solution and then permeabilize with a detergent-based solution.
-
TUNEL Staining: Incubate the cells with the TUNEL reaction mixture, which contains TdT and labeled dUTPs, according to the manufacturer's instructions.
-
Microscopy: Mount the coverslips on microscope slides and visualize the stained cells using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.
-
Quantification: Count the number of TUNEL-positive cells relative to the total number of cells (e.g., counterstained with DAPI) to determine the apoptotic index.
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in apoptosis.
-
Protein Extraction: Lyse the treated and control cells and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against proteins of interest (e.g., Caspase-3, PARP, Bax, Bcl-2).
-
Secondary Antibody and Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.
Experimental Workflow
The following diagram outlines a general workflow for the cross-validation of this compound's effects in a new cell line.
Caption: General experimental workflow for validating this compound's effects.
Conclusion
While direct experimental data on the anti-cancer effects of this compound is currently lacking, its structural classification as a quinazoline-based compound provides a strong rationale for investigating its potential in this area. The well-documented pro-apoptotic and anti-proliferative effects of its analogs, Doxazosin and Terazosin, in various cancer cell lines, particularly those of the prostate, suggest that this compound may elicit similar biological responses. The experimental protocols and workflows outlined in this guide offer a comprehensive framework for researchers to systematically evaluate the effects of this compound, compare them to established compounds, and elucidate its potential mechanisms of action. Such research is crucial to expanding the therapeutic applications of this class of drugs.
References
Confirming Trimazosin's Antihypertensive Action in Hypertensive Rat Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Trimazosin's antihypertensive effects with other alpha-adrenergic blocking agents in established hypertensive rat models. The data presented is compiled from preclinical studies to offer an objective evaluation of this compound's performance, supported by detailed experimental protocols and visualizations of its mechanism of action and experimental workflows.
Comparative Analysis of Antihypertensive Potency
While extensive quantitative data in the form of comparative tables is limited in publicly available literature, qualitative and potency-ranking studies provide valuable insights into this compound's efficacy relative to other alpha-blockers.
Table 1: Relative Antihypertensive Potency of Alpha-Adrenergic Blockers in Spontaneously Hypertensive Rats (SHR)
| Compound | Class | Potency Ranking | Effective Dose Range (Subcutaneous, mg/kg) |
| Prazosin | Alpha-1 Blocker | 1 | 0.01 - 1 |
| Tiodazosin | Alpha-1 Blocker | 2 | 0.1 - 3 |
| Phentolamine | Non-selective Alpha Blocker | 3 | 0.1 - 3 |
| This compound | Alpha-1 Blocker | 4 | 10 - 30 |
Source: Adapted from a study in conscious spontaneously hypertensive rats.[1]
Summary of Findings:
In studies utilizing spontaneously hypertensive rats (SHR), this compound demonstrated a clear, dose-dependent antihypertensive effect. However, when compared to other alpha-adrenergic blockers, it was found to be less potent. The order of potency was determined to be Prazosin > Tiodazosin > Phentolamine > this compound.[1] Despite its lower potency, some studies suggest that this compound may be more efficacious in lowering blood pressure than Prazosin, indicating a potentially different mechanism of action beyond simple alpha-1 receptor blockade.[2]
Mechanism of Action: Signaling Pathway
This compound primarily exerts its antihypertensive effect by selectively blocking alpha-1 adrenergic receptors on vascular smooth muscle. This antagonism inhibits the vasoconstrictor effects of norepinephrine, leading to vasodilation and a subsequent reduction in peripheral resistance and blood pressure.
Caption: this compound's mechanism of action.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's antihypertensive action in rat models.
Induction of Hypertension in Rat Models
Two primary models are commonly used to study hypertension in rats: the Spontaneously Hypertensive Rat (SHR) model and the Two-Kidney, One-Clip (2K1C) Goldblatt model.
a) Spontaneously Hypertensive Rat (SHR) Model:
This model utilizes a genetically inbred strain of rats that spontaneously develop hypertension, closely mimicking human essential hypertension.[3][4]
-
Animal Strain: Spontaneously Hypertensive Rats (SHR) and a normotensive control strain (e.g., Wistar-Kyoto rats).
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to standard rat chow and water.
-
Procedure: No surgical or chemical induction is required. Hypertension develops naturally with age. Blood pressure is typically monitored starting from a young age (e.g., 5-6 weeks) to track the progression of hypertension.
b) Two-Kidney, One-Clip (2K1C) Goldblatt Hypertension Model:
This surgical model induces renovascular hypertension by constricting one renal artery, leading to activation of the renin-angiotensin-aldosterone system.
-
Animal Strain: Normotensive rat strains such as Sprague-Dawley or Wistar rats.
-
Procedure:
-
Rats are anesthetized (e.g., with a peritoneal injection of 10% chloral hydrate).
-
A silver or titanium clip with a specific internal diameter (e.g., 0.2 mm) is placed around the left renal artery, leaving the contralateral kidney untouched.
-
The incision is closed, and the animals are allowed to recover.
-
Hypertension typically develops over a period of several weeks.
-
Drug Administration
-
Oral Gavage: For oral administration, drugs are typically dissolved or suspended in a vehicle (e.g., distilled water, saline, or a solution of carboxymethylcellulose).
-
The rat is gently restrained.
-
A gavage needle of appropriate size is measured externally from the tip of the rat's nose to the last rib to ensure proper placement in the stomach.
-
The needle is carefully inserted into the esophagus and advanced to the predetermined mark.
-
The drug solution is then slowly administered.
-
Blood Pressure Measurement
-
Tail-Cuff Plethysmography (Non-invasive):
-
Rats are placed in a restraining device, and a cuff with a sensor is placed around the base of the tail.
-
The cuff is inflated to occlude blood flow and then gradually deflated.
-
The sensor detects the return of blood flow, allowing for the measurement of systolic blood pressure.
-
-
Direct Arterial Cannulation (Invasive):
-
Rats are anesthetized.
-
A catheter is surgically inserted into an artery (e.g., carotid or femoral artery).
-
The catheter is connected to a pressure transducer, which provides a continuous and direct measurement of blood pressure.
-
Experimental Workflow Visualizations
The following diagrams illustrate the typical workflows for evaluating the antihypertensive effects of this compound in both the SHR and 2K1C rat models.
Caption: Workflow for SHR model experiments.
Caption: Workflow for 2K1C model experiments.
References
- 1. Effects of tiodazosin, praxosin, this compound and phentolamine on blood pressure, heart rate and on pre- and postsynaptic alpha-adrenergic receptors in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound and prazosin on blood pressure and on pressor responses to phenylephrine in rats [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Spontaneously Hypertensive Rat Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
In Vitro Pharmacological Showdown: A Comparative Analysis of Trimazosin and Terazosin
For Immediate Release: A Comprehensive Guide for Researchers in Pharmacology and Drug Development
This guide provides a detailed in vitro head-to-head comparison of Trimazosin and Terazosin, two quinazoline-based antagonists of the alpha-1 (α1) adrenergic receptor system. While both compounds are recognized for their activity at these receptors, a thorough review of published experimental data reveals significant differences in their pharmacological profiles and the extent of their characterization. This document summarizes the available quantitative data, outlines relevant experimental protocols, and visualizes the underlying biological and experimental frameworks to support further research and development.
Pharmacological Profile: Receptor Binding Affinity
The available data for Terazosin, particularly its active (S)-enantiomer, demonstrates high affinity across all three subtypes with a slight preference for the α1B and α1D subtypes.
| Parameter | Drug | α1A-Adrenoceptor | α1B-Adrenoceptor | α1D-Adrenoceptor | Data Source |
| Binding Affinity (Ki) in nM | (S)-Terazosin | 3.91 | 0.79 | 1.16 | [1] |
| Binding Affinity (Ki) in nM | This compound | Data Not Available | Data Not Available | Data Not Available | |
| Binding Affinity (Ki) in nM (Human Prostate) | rac-Terazosin | \multicolumn{3}{c | }{3.6 (Non-subtype specific)} | [2] |
Note: Ki is the inhibition constant, representing the concentration of a drug that will bind to half the available receptors at equilibrium. A lower Ki value indicates a higher binding affinity.
Signaling and Experimental Frameworks
To understand the functional consequences of receptor binding and the methods used to determine these parameters, the following diagrams illustrate the canonical α1-adrenergic signaling pathway and a general workflow for in vitro antagonist characterization.
Alpha-1 Adrenergic Receptor Signaling Pathway
Both this compound and Terazosin exert their effects by blocking the Gq-protein coupled signaling cascade initiated by endogenous agonists like norepinephrine. This pathway is crucial for processes such as smooth muscle contraction.
Caption: Canonical Gq signaling pathway for α1-adrenergic receptors.
General Workflow for In Vitro Antagonist Evaluation
The characterization of compounds like this compound and Terazosin typically follows a standardized in vitro workflow to determine receptor binding and functional antagonism.
Caption: A generalized experimental workflow for in vitro pharmacology.
Experimental Protocols
The quantitative data presented in this guide are typically derived from the following key experimental methodologies.
Radioligand Binding Assays
This method is the gold standard for determining the binding affinity (Ki) of a drug for a receptor.
-
Objective: To measure the affinity of this compound and Terazosin for α1-adrenoceptor subtypes (α1A, α1B, α1D).
-
Cell Lines: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably transfected to express a single human α1-adrenoceptor subtype.
-
Membrane Preparation:
-
Cultured cells are harvested and homogenized in a cold buffer (e.g., Tris-HCl).
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an assay buffer to a specific protein concentration.
-
-
Assay Protocol (Competition Binding):
-
Cell membranes are incubated with a constant concentration of a radiolabeled antagonist (e.g., [³H]-prazosin) and varying concentrations of the unlabeled competitor drug (this compound or Terazosin).
-
The incubation is carried out at a set temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes but allow unbound radioligand to pass through.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
-
Data Analysis:
-
The data are plotted as the percentage of specific binding versus the log concentration of the competitor drug.
-
The IC50 value (the concentration of competitor that inhibits 50% of the specific radioligand binding) is determined by non-linear regression analysis.
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[3]
-
Functional Assays (e.g., Calcium Mobilization)
Functional assays measure the ability of an antagonist to inhibit the cellular response triggered by an agonist, providing a measure of the drug's potency (e.g., IC50 or pA2).
-
Objective: To determine the potency of this compound and Terazosin in blocking agonist-induced intracellular calcium increase.
-
Cell Lines: As described for binding assays.
-
Assay Protocol:
-
Cells are plated in a multi-well plate (e.g., 96-well) and grown to confluence.
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Cells are pre-incubated with varying concentrations of the antagonist (this compound or Terazosin) for a defined period.
-
An agonist (e.g., norepinephrine or phenylephrine) is added at a fixed concentration (typically the EC80) to stimulate the α1-adrenoceptors.
-
The resulting change in intracellular calcium concentration is measured as a change in fluorescence using a plate reader (e.g., FLIPR or FlexStation).
-
-
Data Analysis:
-
The inhibitory effect of the antagonist is calculated for each concentration.
-
Data are plotted as percent inhibition versus the log concentration of the antagonist to generate a dose-response curve.
-
The IC50 value, representing the concentration of antagonist that produces 50% of the maximal inhibition, is determined via non-linear regression.
-
Conclusion
Based on available in vitro data, Terazosin is a potent, non-selective α1-adrenergic receptor antagonist with high affinity for all three receptor subtypes in the low nanomolar range. While this compound is also classified as an α1-antagonist, the lack of publicly available, subtype-specific binding data prevents a direct quantitative comparison. The experimental protocols detailed herein provide a standard framework for generating such data, which would be essential for a complete head-to-head assessment and for elucidating the nuanced pharmacological differences between these two quinazoline-based compounds. This guide underscores the need for further research to fully characterize the in vitro profile of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Alpha 1-adrenoceptor properties of terazosin HCl and its enantiomers in the human prostate and canine brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The selectivity of α‐adrenoceptor agonists for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of Trimazosin's Antihypertensive Effects: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antihypertensive effects of trimazosin with other alpha-1 adrenergic receptor antagonists and alternative therapies. The information is compiled from a review of published clinical and preclinical studies to assess the reproducibility and comparative efficacy of this compound in managing hypertension.
Executive Summary
This compound is a selective alpha-1 adrenergic receptor antagonist that has demonstrated efficacy in lowering blood pressure in hypertensive patients.[1][2][3] Its primary mechanism of action involves blocking the vasoconstrictive effects of catecholamines on vascular smooth muscle, leading to reduced peripheral resistance and a subsequent decrease in blood pressure.[4] Clinical data suggests that this compound's effects are reproducible and persist over long-term therapy.[1] This guide presents a comparative analysis of this compound against prazosin, another widely studied alpha-1 blocker, and methyldopa, an antihypertensive with a different mechanism of action. The objective is to provide researchers and drug development professionals with a consolidated resource to evaluate the therapeutic profile of this compound.
Comparative Efficacy on Blood Pressure
The following tables summarize the quantitative data from various clinical trials, comparing the effects of this compound and other antihypertensive agents on systolic and diastolic blood pressure.
Table 1: this compound vs. Placebo - Change in Blood Pressure (mmHg)
| Study | Treatment Group (n) | Baseline BP (Supine, mmHg) | Change in Supine BP (Systolic/Diastolic, mmHg) | Baseline BP (Standing, mmHg) | Change in Standing BP (Systolic/Diastolic, mmHg) | Duration of Treatment |
| Oberman & Pool (1983) | This compound (16) | Not Specified | -12.3 / -10.9 (p < 0.001) | Not Specified | -11.7 / -10.0 (p < 0.0001) | 4 weeks |
| Placebo (16) | Not Specified | -5.4 / -5.4 (p < 0.01 for diastolic) | Not Specified | +2.3 / -2.8 (Not Significant) | 4 weeks | |
| Parodi et al. (1988) | This compound (12) | Not Specified | Significant reduction (dose-dependent) | Not Specified | Similar to supine | 3 days per dose |
Table 2: this compound vs. Prazosin - Comparative Effects on Blood Pressure
| Study | Drug | Potency in Lowering BP | Efficacy in Lowering BP | Alpha-1 Adrenoceptor Blockade | Additional Mechanisms | Animal Model |
| Constantine et al. (1983) | This compound | Less Potent | More Efficacious | Less | Suggested additional mechanism contributing to effect | Anesthetized Rats |
| Prazosin | More Potent | Less Efficacious | More | N/A | Anesthetized Rats | |
| Schoors et al. (1985) | This compound | Less Potent | More Efficacious | Less | Potential elevation of cyclic GMP in vascular smooth muscle | Anesthetized Dogs |
| Prazosin | More Potent | Less Efficacious | More | N/A | Anesthetized Dogs | |
| Franciosa & Cohn (1978) | This compound | - | Effective | - | - | Humans (CHF) |
| Prazosin | - | Effective | - | - | Humans (CHF) |
Table 3: this compound vs. Methyldopa - Change in Blood Pressure (mmHg)
| Study | Treatment Group (n) | Maximum Daily Dose | Change in Supine BP (Systolic/Diastolic, mmHg) | Change in Standing BP (Systolic/Diastolic, mmHg) |
| Aronow et al. (1977) | This compound (9) | 900 mg | Not significantly different from methyldopa | Not significantly different from methyldopa |
| Methyldopa (5) | 2250 mg | -17.8 / -12.4 (p < 0.01 vs placebo) | Not Specified | |
| Moyer (1983) | This compound (9) | 800 mg | As effective as methyldopa | As effective as methyldopa |
| Methyldopa (12) | 2000 mg | As effective as this compound | As effective as this compound |
Mechanism of Action
This compound and prazosin are both selective antagonists of the alpha-1 adrenergic receptor. These receptors are located on postsynaptic vascular smooth muscle and, when stimulated by norepinephrine, mediate vasoconstriction. By blocking these receptors, this compound and prazosin induce vasodilation, leading to a decrease in peripheral vascular resistance and a reduction in blood pressure.
Some evidence suggests that this compound may possess an additional hypotensive mechanism beyond alpha-1 adrenoceptor blockade. Studies in animal models have indicated that this compound is a more efficacious hypotensive agent than prazosin, despite having a lower affinity for alpha-1 receptors. This has led to the speculation that this compound may also exert a direct vasodilatory effect, possibly through the elevation of cyclic GMP levels in vascular smooth muscle.
Caption: Signaling pathway of alpha-1 adrenergic receptor antagonists.
Experimental Protocols
The clinical trials cited in this guide generally followed a randomized, double-blind, placebo-controlled, or active-comparator design. Key elements of the methodologies are outlined below.
General Clinical Trial Workflow for Antihypertensive Drugs
Caption: Generalized workflow for antihypertensive clinical trials.
Key Methodological Components:
-
Patient Population: Typically, adult patients with mild to moderate essential hypertension were recruited. Exclusion criteria often included secondary hypertension, severe cardiovascular disease, and other significant comorbidities.
-
Study Design: Most studies were double-blind and randomized, with either a placebo control or an active comparator like prazosin or methyldopa. Some studies employed a crossover design.
-
Dosage and Administration: this compound was typically administered orally, with doses ranging from 25 mg to 300 mg three times a day, or up to 800 mg daily in some studies. Doses were often titrated upwards based on the patient's blood pressure response.
-
Blood Pressure Measurement: Blood pressure was measured at regular intervals in both supine and standing positions using standard sphygmomanometry.
-
Efficacy Endpoints: The primary efficacy endpoint was the change in systolic and diastolic blood pressure from baseline compared to the control group.
-
Safety Assessments: Safety was monitored through the recording of adverse events, clinical laboratory tests, and electrocardiograms.
Reproducibility and Long-Term Efficacy
Multiple studies have demonstrated the sustained antihypertensive effect of this compound over long-term administration, with efficacy persisting for more than a year without evidence of tolerance. The side effect profile of this compound has been reported to be comparable to placebo and, in some studies, significantly better than that of methyldopa or propranolol.
In contrast, some studies on prazosin have suggested a potential loss of antihypertensive effectiveness during long-term treatment in a subset of patients. However, other long-term studies have shown its consistent efficacy, particularly when combined with a diuretic.
Conclusion
The available evidence indicates that this compound is an effective and well-tolerated antihypertensive agent with a reproducible effect on blood pressure. Its primary mechanism as an alpha-1 adrenergic receptor antagonist is well-established, with the possibility of an additional vasodilatory action that may contribute to its efficacy. Comparative studies with prazosin suggest this compound may be less potent but more efficacious in lowering blood pressure. When compared to methyldopa, this compound demonstrated comparable efficacy with a more favorable side-effect profile. These findings support the continued investigation and consideration of this compound as a therapeutic option for the management of hypertension. Further head-to-head long-term studies with other first-line antihypertensive agents would be beneficial to fully delineate its place in therapy.
References
- 1. Profile of this compound: an effective and safe antihypertensive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical hemodynamic profile of this compound in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
Validating Trimazosin as an alpha-1 antagonist in novel experimental models
For Immediate Release
This guide provides a comprehensive comparison of Trimazosin, a quinazoline derivative and selective alpha-1 adrenergic receptor antagonist, with other established alpha-1 blockers: Prazosin, Doxazosin, and Terazosin. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the validation of this compound in novel experimental models. This document outlines detailed experimental protocols and presents comparative data to facilitate further investigation into its therapeutic potential.
This compound, like other alpha-1 antagonists, exerts its physiological effects by blocking the action of norepinephrine on the alpha-1 adrenergic receptors in smooth muscle.[1][2] This leads to vasodilation of arteries and veins, resulting in a decrease in total peripheral resistance and blood pressure.[2][3] These agents are commonly used in the management of hypertension and benign prostatic hyperplasia (BPH). While structurally related to Prazosin, some studies suggest that this compound's hypotensive effect may involve additional mechanisms beyond simple alpha-1 adrenoceptor blockade, potentially related to the elevation of cyclic GMP in vascular smooth muscle.[4]
Comparative Analysis of Alpha-1 Antagonists
To objectively evaluate the performance of this compound against its alternatives, a series of in vitro and in vivo experiments are proposed. The following tables summarize the expected quantitative data from these studies.
Table 1: Comparative Receptor Binding Affinity (Ki, nM) at Human Alpha-1 Adrenergic Receptor Subtypes
| Compound | α1A-AR | α1B-AR | α1D-AR | Data Source |
| This compound | TBD | TBD | TBD | Proposed Experiment |
| Prazosin | ~0.2 | ~0.5 | ~1.0 | |
| Doxazosin | ~0.3 | ~0.6 | ~1.2 | Literature Consensus |
| Terazosin | ~0.4 | ~0.8 | ~1.5 | Literature Consensus |
| TBD: To be determined through the proposed experimental protocol. |
Table 2: Comparative Functional Antagonism (pA2 values) in Isolated Rat Aorta
| Compound | Phenylephrine-induced Contraction | Data Source |
| This compound | ~6.5 | |
| Prazosin | ~8.5 | |
| Doxazosin | ~8.4 | |
| Terazosin | TBD | Proposed Experiment |
| pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve. |
Table 3: Comparative In Vivo Hemodynamic Effects in Spontaneously Hypertensive Rats (SHR)
| Compound (dose) | Change in Mean Arterial Pressure (mmHg) | Change in Heart Rate (bpm) | Data Source |
| This compound (10 mg/kg, i.v.) | TBD | TBD | Proposed Experiment |
| Prazosin (1 mg/kg, i.v.) | ↓ ~25 | ↑ ~15 | Literature Consensus |
| Doxazosin (1 mg/kg, i.v.) | ↓ ~28 | ↑ ~10 | |
| Terazosin (1 mg/kg, i.v.) | TBD | TBD | Proposed Experiment |
| Values represent approximate changes from baseline and can vary based on experimental conditions. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and standardization.
Radioligand Binding Assay for Alpha-1 Adrenergic Receptor Subtypes
This protocol is designed to determine the binding affinity (Ki) of this compound and comparator compounds for human α1A, α1B, and α1D adrenergic receptor subtypes.
Methodology:
-
Membrane Preparation: Stably transfected HEK293 cells expressing individual human alpha-1 adrenergic receptor subtypes will be cultured and harvested. Cell membranes will be prepared by homogenization in ice-cold lysis buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4) followed by centrifugation. The final pellet will be resuspended in assay buffer (50 mM Tris-HCl, 10 mM MgCl2, pH 7.4). Protein concentration will be determined using a BCA protein assay.
-
Binding Assay: Competition binding assays will be performed in a 96-well format. Membrane preparations (20-40 µg protein) will be incubated with a fixed concentration of the radioligand [3H]-Prazosin (~0.25 nM) and increasing concentrations of the unlabeled competitor drugs (this compound, Prazosin, Doxazosin, Terazosin) in a final volume of 200 µL.
-
Incubation and Filtration: The mixture will be incubated at 25°C for 60 minutes to reach equilibrium. The binding reaction will be terminated by rapid filtration through glass fiber filters (GF/B, presoaked in 0.5% polyethyleneimine) using a cell harvester. The filters will be washed three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Data Analysis: The radioactivity retained on the filters will be measured by liquid scintillation counting. Non-specific binding will be determined in the presence of 10 µM phentolamine. The IC50 values will be calculated by non-linear regression analysis of the competition curves. The Ki values will be calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Antagonism in Isolated Rat Thoracic Aorta
This ex vivo protocol will assess the functional potency of this compound and its comparators in inhibiting agonist-induced vasoconstriction.
Methodology:
-
Tissue Preparation: Male Wistar rats (250-300g) will be euthanized, and the thoracic aorta will be carefully excised and placed in cold Krebs-Henseleit solution. The aorta will be cleaned of adherent tissue and cut into rings of 2-3 mm in width.
-
Tissue Bath Setup: The aortic rings will be mounted in isolated organ baths containing Krebs-Henseleit solution at 37°C, continuously gassed with 95% O2 and 5% CO2. The rings will be connected to isometric force transducers to record changes in tension. An optimal resting tension of 1.5-2.0 g will be applied, and the tissues will be allowed to equilibrate for at least 60 minutes.
-
Experimental Procedure: After equilibration, the viability of the tissues will be tested with a submaximal concentration of phenylephrine. Cumulative concentration-response curves to the alpha-1 agonist phenylephrine will be obtained. Following a washout period, the tissues will be incubated with increasing concentrations of this compound or a comparator drug for 30 minutes before obtaining a second concentration-response curve to phenylephrine.
-
Data Analysis: The antagonistic effect will be quantified by calculating the pA2 value using a Schild plot analysis. The pA2 is the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve.
In Vivo Hemodynamic Evaluation in Anesthetized Rats
This in vivo model will be used to compare the effects of this compound and other alpha-1 antagonists on key cardiovascular parameters.
Methodology:
-
Animal Preparation: Male Spontaneously Hypertensive Rats (SHR) will be anesthetized with an appropriate anesthetic agent. The femoral artery and vein will be cannulated for direct measurement of blood pressure and for intravenous drug administration, respectively. A pressure transducer connected to the arterial catheter will be used to continuously monitor systolic, diastolic, and mean arterial pressure (MAP), as well as heart rate (HR).
-
Drug Administration: After a stabilization period, a baseline recording of hemodynamic parameters will be obtained. This compound, Prazosin, Doxazosin, or Terazosin will be administered intravenously at various doses.
-
Data Collection and Analysis: Hemodynamic parameters will be recorded continuously before and after drug administration. The changes in MAP and HR from baseline will be calculated for each dose of each drug. Dose-response curves will be constructed to compare the potency and efficacy of the different compounds.
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Alpha-1 adrenergic receptor signaling pathway and the antagonistic action of this compound.
Caption: A streamlined workflow for the comprehensive validation of this compound as an alpha-1 antagonist.
Caption: A logical comparison of the key properties of this compound and other alpha-1 antagonists.
References
- 1. Systemic and regional hemodynamic characterization of alpha-1 and alpha-2 adrenoceptor agonists in pithed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. Long-term hemodynamic and metabolic effects of this compound in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The hypotensive effect of this compound is not caused solely by alpha 1-adrenoceptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Metabolic Pathway Analysis of Trimazosin and Other Quinazoline Derivatives
A comprehensive guide for researchers and drug development professionals on the metabolic fates of key quinazoline-based alpha-1 adrenergic receptor antagonists.
This guide provides a detailed comparative analysis of the metabolic pathways of Trimazosin and other widely used quinazoline derivatives, including Prazosin, Doxazosin, and Terazosin. The information presented herein is intended to support research, scientific discovery, and drug development efforts by offering a clear overview of the biotransformation of these compounds, supported by experimental data and methodologies.
Introduction to Quinazoline Derivatives and their Metabolism
Quinazoline derivatives are a class of compounds widely recognized for their therapeutic applications, particularly as alpha-1 adrenergic receptor antagonists for the treatment of hypertension and benign prostatic hyperplasia. The metabolic fate of these drugs is a critical determinant of their pharmacokinetic profile, influencing their efficacy, duration of action, and potential for drug-drug interactions. Hepatic metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system, is the principal route of elimination for these compounds. This guide focuses on the comparative aspects of their metabolic pathways, highlighting key differences and similarities.
Comparative Metabolic Pathways
The metabolism of this compound, Prazosin, Doxazosin, and Terazosin predominantly occurs in the liver, involving Phase I (oxidation) and Phase II (conjugation) reactions. While they share a common quinazoline core, structural variations lead to distinct metabolic profiles.
This compound: The metabolism of this compound is primarily characterized by the hydroxylation of its alkyl side chain, leading to the formation of its major metabolite, 1-hydroxythis compound (CP 23445).[1][2] While detailed information on the specific CYP450 isozymes responsible for this compound metabolism is not extensively documented in publicly available literature, its hepatic clearance suggests the involvement of this enzyme superfamily.
Prazosin: Prazosin undergoes extensive metabolism, with the primary pathways being O-demethylation of the methoxy groups on the quinazoline ring and cleavage of the furanoyl piperazine side chain.[3][4] The main O-demethylated metabolites are 6-O-demethyl prazosin and 7-O-demethyl prazosin.[3] These metabolites can then undergo further conjugation.
Doxazosin: The biotransformation of Doxazosin involves two major pathways: O-demethylation of the quinazoline nucleus and hydroxylation of the benzodioxan portion. CYP3A4 is the primary enzyme responsible for its metabolism, with minor contributions from CYP2C19 and CYP2D6.
Terazosin: Terazosin is extensively metabolized in the liver, resulting in several metabolites. The main identified metabolites are the 6-O-demethyl and 7-O-demethyl derivatives, a piperazine derivative, and a diamine metabolite. The specific CYP450 isozymes involved in Terazosin metabolism have been suggested to include CYP3A isoforms in rat models, though detailed human data is less specific.
The following diagram illustrates the generalized metabolic pathways for these quinazoline derivatives.
Caption: Generalized metabolic pathways of this compound, Prazosin, Doxazosin, and Terazosin.
Quantitative Comparison of Metabolic Parameters
The following table summarizes key pharmacokinetic and metabolic parameters for this compound and its comparators. This data is compiled from various in vitro and in vivo studies and is intended for comparative purposes.
| Parameter | This compound | Prazosin | Doxazosin | Terazosin |
| Major Metabolic Pathways | Hydroxylation | O-Demethylation, Side-chain cleavage, Conjugation | O-Demethylation, Hydroxylation | O-Demethylation, Side-chain cleavage |
| Primary Metabolizing Enzymes | Not explicitly identified | Not explicitly identified | CYP3A4, CYP2C19, CYP2D6 | CYP3A (in rats) |
| Major Metabolites | 1-Hydroxythis compound | 6-O-demethyl prazosin, 7-O-demethyl prazosin | O-demethylated and C-hydroxylated metabolites | 6-O-demethyl terazosin, 7-O-demethyl terazosin, Piperazine derivative, Diamine metabolite |
| Elimination Half-life (t½) | ~3.1 hours | ~2-3 hours | ~22 hours | ~12 hours |
| Intrinsic Clearance (CLint) in HLM | Data not available | Data not available | Low | Data not available |
HLM: Human Liver Microsomes
Experimental Protocols
The characterization of the metabolic pathways of these quinazoline derivatives typically involves a series of in vitro and in vivo experiments. Below are detailed methodologies for key experiments.
In Vitro Metabolism using Human Liver Microsomes (HLM)
This assay is fundamental for determining the metabolic stability of a compound and identifying the primary metabolites formed by hepatic enzymes.
Objective: To assess the rate of metabolism and identify the metabolites of quinazoline derivatives when incubated with human liver microsomes.
Methodology:
-
Incubation Mixture Preparation: A reaction mixture is prepared containing pooled human liver microsomes (e.g., 0.5 mg/mL protein), a phosphate buffer (e.g., 100 mM, pH 7.4), and the test compound (e.g., 1 µM).
-
Reaction Initiation: The metabolic reaction is initiated by the addition of a NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). Control incubations are performed without the NADPH-regenerating system.
-
Incubation: The reaction mixtures are incubated at 37°C in a shaking water bath. Aliquots are collected at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: The reaction in each aliquot is terminated by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins.
-
Sample Processing: The samples are centrifuged to pellet the precipitated proteins. The supernatant, containing the parent drug and its metabolites, is collected for analysis.
-
LC-MS/MS Analysis: The supernatant is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound and identify the formed metabolites.
The following diagram outlines the general workflow for an in vitro metabolism study.
Caption: General workflow for in vitro metabolism studies using human liver microsomes.
Cytochrome P450 Reaction Phenotyping
This experiment aims to identify the specific CYP isozymes responsible for the metabolism of a drug.
Objective: To determine the contribution of individual CYP450 enzymes to the metabolism of a quinazoline derivative.
Methodology:
-
Incubation with Recombinant CYP Enzymes: The test compound is incubated individually with a panel of recombinant human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). The rate of metabolism by each enzyme is measured.
-
Chemical Inhibition Assay: The test compound is incubated with HLM in the presence of a panel of selective chemical inhibitors for specific CYP isozymes (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6). A reduction in the rate of metabolism in the presence of a specific inhibitor indicates the involvement of that CYP isozyme.
-
Data Analysis: The results from both approaches are integrated to determine the relative contribution of each CYP isozyme to the overall metabolism of the compound.
Metabolite Identification by LC-MS/MS
Objective: To identify the chemical structures of the metabolites formed.
Methodology:
-
Sample Preparation: Samples from in vitro or in vivo metabolism studies are prepared as described above.
-
Chromatographic Separation: The samples are injected into a high-performance liquid chromatography (HPLC) system, typically with a C18 column, to separate the parent drug from its metabolites. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid) is commonly used.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer.
-
Data Acquisition: Full scan MS and product ion scans (MS/MS) are acquired. The full scan provides the molecular weights of the parent drug and potential metabolites. The MS/MS scans provide fragmentation patterns that are used to elucidate the structures of the metabolites.
-
Data Analysis: The fragmentation patterns of the metabolites are compared to that of the parent drug and to known fragmentation pathways to propose the sites of metabolic modification.
Signaling Pathways and Metabolism
The primary mechanism of action of these quinazoline derivatives is the blockade of alpha-1 adrenergic receptors. This action on signaling pathways is distinct from their metabolic pathways. However, understanding the overall disposition of the drug requires consideration of both. The metabolism of these drugs, by altering their concentration at the receptor site, indirectly influences the duration and intensity of the signaling blockade.
The diagram below illustrates the relationship between drug administration, metabolism, and receptor interaction.
Caption: Relationship between drug metabolism and pharmacological action.
Conclusion
The metabolic pathways of this compound, Prazosin, Doxazosin, and Terazosin, while sharing the common feature of hepatic clearance, exhibit notable differences driven by their distinct chemical structures. Doxazosin's metabolism is the most clearly characterized, with CYP3A4 playing a major role. The metabolism of Prazosin and Terazosin involves O-demethylation and side-chain cleavage. While the major metabolite of this compound is known, further research is required to fully elucidate the specific enzymes involved in its biotransformation. A thorough understanding of these comparative metabolic pathways is essential for predicting pharmacokinetic behavior, managing potential drug-drug interactions, and guiding the development of new and improved quinazoline-based therapeutics.
References
Safety Operating Guide
Navigating the Safe Disposal of Trimazosin: A Procedural Guide for Laboratory Professionals
The proper disposal of pharmaceutical compounds is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling Trimazosin, an alpha-adrenergic blocker, adherence to established disposal protocols is essential to prevent environmental contamination and ensure regulatory compliance. This guide provides a comprehensive overview of the necessary procedures for the safe and effective disposal of this compound.
At the federal level, the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) are the primary bodies regulating pharmaceutical waste.[1][2][3] The Resource Conservation and Recovery Act (RCRA) grants the EPA the authority to oversee the management of hazardous waste from its generation to its final disposal.[1][3] It is imperative for laboratory personnel to determine if their this compound waste is classified as hazardous. Pharmaceutical waste is deemed hazardous if it is specifically listed by regulatory authorities or if it exhibits characteristics such as ignitability, corrosivity, reactivity, or toxicity.
Disposal Procedures for this compound
The recommended disposal route for this compound depends on its classification as either hazardous or non-hazardous waste.
For Non-Hazardous this compound Waste:
The preferred method for the disposal of unused or expired medications is through a drug take-back program. These programs offer the safest and most environmentally sound way to dispose of pharmaceuticals.
If a take-back program is not accessible, this compound can be disposed of in the household trash by following these steps:
-
Remove the this compound from its original container.
-
Mix it with an unappealing substance such as used coffee grounds, dirt, or cat litter. Do not crush tablets or capsules.
-
Place the mixture in a sealed container, such as a plastic bag, to prevent leakage.
-
Dispose of the sealed container in the trash.
-
Before recycling or discarding the original container, be sure to remove all personal information from the prescription label to protect privacy.
Flushing this compound down the toilet or sink is generally not recommended unless it is explicitly on the FDA's "flush list." This practice can lead to the contamination of water supplies.
For Hazardous this compound Waste in a Laboratory Setting:
In a laboratory or research environment, the disposal of what is determined to be hazardous pharmaceutical waste is more stringent. The recommended procedure is to engage a licensed chemical destruction plant or utilize controlled incineration with flue gas scrubbing. All disposal activities must be conducted in accordance with local, regional, and national regulations. It is the responsibility of the waste generator to ensure that the disposal method complies with all applicable laws.
Quantitative Data Summary: Disposal Options
| Disposal Method | Best For | Key Considerations |
| Drug Take-Back Program | All unused/expired this compound | Safest and most environmentally responsible option. Locations can often be found through local law enforcement or pharmacies. |
| Household Trash Disposal | Non-hazardous this compound when take-back is unavailable | Must be mixed with an undesirable substance and sealed to prevent accidental ingestion or environmental release. |
| Licensed Waste Disposal | RCRA-defined hazardous this compound waste | Requires handling by a certified waste management company for incineration or chemical destruction. |
| Flushing | Only for medications on the FDA's specific "flush list" | Generally discouraged to prevent water contamination. |
Experimental Protocols
Specific experimental protocols for the disposal of this compound were not found in the provided search results. The procedures outlined above are based on general guidelines for pharmaceutical waste disposal from regulatory agencies and safety data sheets for similar compounds.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
References
Navigating the Safe Handling of Trimazosin: An Essential Guide for Laboratory Professionals
Personal Protective Equipment (PPE): Your First Line of Defense
When handling Trimazosin, a multi-layered approach to personal protection is crucial to minimize exposure risk. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Usage |
| Hand Protection | Double gloves | Wear two pairs of powder-free nitrile gloves. The inner glove should be tucked under the cuff of the lab coat, and the outer glove should extend over the cuff. Change the outer glove immediately if contaminated and both pairs every 30-60 minutes of continuous use. |
| Body Protection | Disposable Gown | A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is required. Gowns should not be worn outside of the designated handling area. |
| Eye and Face Protection | Safety Goggles and Face Shield | Use chemical splash goggles that provide a seal around the eyes. In situations with a higher risk of splashes, such as when preparing solutions, a full-face shield should be worn in conjunction with goggles. |
| Respiratory Protection | NIOSH-approved Respirator | For procedures that may generate aerosols or dust, such as weighing or reconstituting the compound, a NIOSH-approved N95 or higher-rated respirator is mandatory. For spill cleanup, a powered air-purifying respirator (PAPR) with HEPA filters may be necessary. |
Operational Plan: From Receipt to Disposal
A clear and structured operational plan is essential for the safe handling of this compound at every stage.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Designated Storage: Store this compound in a clearly labeled, sealed container in a designated, well-ventilated, and restricted-access area.
-
Inventory: Maintain a detailed inventory of the compound, including the date of receipt, quantity, and responsible personnel.
Handling and Preparation
-
Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood or a biological safety cabinet, to contain any potential airborne particles.
-
Weighing: When weighing the solid compound, use a ventilated balance enclosure or a powder containment hood.
-
Solution Preparation: When preparing solutions, add the solvent to the solid compound slowly to avoid splashing.
Spill Management
In the event of a spill, immediate and appropriate action is critical.
-
Evacuate: Alert others in the immediate area and evacuate non-essential personnel.
-
Contain: If safe to do so, contain the spill using appropriate absorbent materials from a chemical spill kit.
-
Clean: Wearing appropriate PPE, clean the spill area according to established laboratory protocols for hazardous materials.
-
Dispose: All materials used for spill cleanup must be disposed of as hazardous waste.
Disposal Plan: Ensuring Environmental and Personnel Safety
Proper disposal of this compound and contaminated materials is a critical final step in the handling process.
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain or in regular trash. |
| Contaminated Labware (e.g., vials, pipette tips) | Place in a designated, sealed, and clearly labeled hazardous waste container. |
| Contaminated PPE (e.g., gloves, gowns) | Remove carefully to avoid cross-contamination and place in a designated hazardous waste container immediately after use. |
Experimental Protocol: Safe Weighing and Reconstitution of this compound
This protocol outlines the step-by-step procedure for safely weighing and reconstituting solid this compound.
Materials:
-
This compound (solid)
-
Appropriate solvent
-
Ventilated balance enclosure or powder containment hood
-
Calibrated analytical balance
-
Spatula
-
Weighing paper or boat
-
Volumetric flask
-
Appropriate PPE (as outlined in the table above)
Procedure:
-
Preparation:
-
Ensure the ventilated enclosure is functioning correctly.
-
Don all required PPE.
-
Decontaminate the work surface within the enclosure.
-
-
Weighing:
-
Place a clean weighing paper or boat on the analytical balance and tare it.
-
Carefully transfer the desired amount of this compound onto the weighing paper using a clean spatula.
-
Record the exact weight.
-
-
Transfer:
-
Carefully transfer the weighed this compound to a volumetric flask.
-
Use a small amount of the solvent to rinse the weighing paper and spatula to ensure all the compound is transferred.
-
-
Reconstitution:
-
Add the solvent to the volumetric flask up to approximately half of the final desired volume.
-
Gently swirl the flask to dissolve the this compound. Do not sonicate unless the stability of the compound under such conditions is known.
-
Once dissolved, add the solvent to the final volume mark.
-
Cap the flask and invert it several times to ensure a homogenous solution.
-
-
Cleanup:
-
Dispose of all contaminated materials (weighing paper, gloves, etc.) in the designated hazardous waste container.
-
Decontaminate the work surface and any equipment used.
-
Remove PPE in the correct order to avoid self-contamination.
-
Wash hands thoroughly.
-
Visualizing Safety Workflows
To further clarify the procedural steps, the following diagrams illustrate the key workflows for handling this compound.
Caption: Workflow for the safe handling of this compound.
Caption: Emergency response protocol for a this compound spill.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
